2-Chloro-N,N-diethylbenzamide
Description
Properties
IUPAC Name |
2-chloro-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJHBUKIOBJCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145863 | |
| Record name | 2-Chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10345-79-6 | |
| Record name | 2-Chloro-N,N-diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10345-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N,N-diethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10345-79-6 | |
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| Record name | 2-Chloro-N,N-diethylbenzamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-diethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-N,N-DIETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T63XHT64O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-N,N-diethylbenzamide
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chloro-N,N-diethylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Overview of the Synthesis Pathway
The most common and industrially scalable synthesis of this compound is a two-step process commencing from 2-chlorobenzoic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent and final step is the amidation of the synthesized 2-chlorobenzoyl chloride with diethylamine to yield the target compound.
Detailed Synthesis Pathway
The overall synthesis can be visualized as a sequence of two primary reactions:
Navigating the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-N,N-diethylbenzamide
Disclaimer: Information regarding the specific mechanism of action of 2-Chloro-N,N-diethylbenzamide is not extensively available in current scientific literature. This guide leverages the comprehensive research conducted on its close structural analog, N,N-Diethyl-meta-toluamide (DEET), to provide a detailed putative framework for its biological activity. The principles and pathways described herein are based on the well-documented effects of DEET and should be considered as a predictive model for this compound, pending further specific investigation.
Executive Summary
This compound is a benzamide derivative with potential applications in pharmaceuticals and agrochemicals.[1] While its precise mechanism of action remains to be fully elucidated, its structural similarity to the widely used insect repellent DEET suggests a multi-modal interaction with biological systems, particularly the chemosensory and nervous systems of insects. This technical guide synthesizes the current understanding of DEET's mechanism of action as a proxy to hypothesize the functional pathways of this compound. The proposed mechanisms include olfactory and gustatory receptor modulation, as well as potential neurological interference. This document provides an in-depth overview of these systems, supported by quantitative data from DEET studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Putative Molecular Targets and Mechanisms of Action
The biological activity of DEET, and by extension potentially this compound, is not attributed to a single, discrete mechanism but rather a complex interplay with multiple protein targets.[2] These can be broadly categorized into chemosensory and neurological targets.
Chemosensory Disruption
The primary and most studied mechanism of DEET is its ability to disrupt the insect's ability to locate a host through its sense of smell (olfaction) and taste (gustation).[2][3]
DEET is thought to interfere with insect olfactory systems through several proposed hypotheses:[3][4]
-
Odorant Receptor (OR) Inhibition: DEET may act as an inhibitor of ORs that are responsible for detecting key human attractants like lactic acid and carbon dioxide.[3][5] By blocking these receptors, the insect is effectively "blinded" to the presence of a host.[3][6] Some studies have identified specific ORs, such as the Orco co-receptor, as being crucial for DEET's repellent effect in insects like Drosophila melanogaster and Aedes aegypti.[3]
-
"Smell and Avoid" Hypothesis: This theory posits that insects find the smell of DEET itself to be noxious and actively avoid it.[3][4] This suggests that DEET activates specific ORs that are hardwired to an aversion circuit in the insect brain.[3][6]
-
"Bewilderment" or "Confusant" Hypothesis: DEET may scramble the normal pattern of olfactory neuron activation, creating a confusing sensory signal that disrupts host-seeking behavior without necessarily being a straightforward repellent or blocker.[4][6]
-
Masking Effect: An alternative hypothesis suggests that DEET reduces the volatility of attractive human skin odorants, thereby "masking" the host from the insect.[4]
Insects can also detect non-volatile chemicals through contact via gustatory receptors (GRs) located on their legs, mouthparts, and wings.[2] DEET is known to activate bitter-sensing gustatory receptor neurons, leading to a strong aversion upon contact.[2][7] This contact repellency provides a second line of defense.
Neurological Interference
Beyond its effects on chemosensation, evidence suggests that DEET can also act directly on the insect's nervous system.
DEET has been shown to have excitatory effects on the central nervous system of insects, a mechanism that appears to be independent of its repellent action.[8][9] Studies suggest that DEET targets octopaminergic pathways.[8][9] Octopamine is a key neurotransmitter in insects, analogous to noradrenaline in vertebrates, and is involved in various physiological processes. DEET's neuroexcitatory effects can be blocked by phentolamine, an octopamine receptor antagonist.[8][9] This interaction can lead to neurotoxicity in insects.[8]
In mammalian neurons, DEET has been found to block sodium (Na+) and potassium (K+) channels at micromolar concentrations.[8][9] While this has been studied in rat cortical neurons, it suggests a potential for similar interactions with insect ion channels, which could contribute to its overall neurological effects.[8]
Some studies have investigated DEET as a potential inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. However, the general consensus is that DEET is a very poor inhibitor of AChE, with IC50 values in the millimolar range, suggesting this is not its primary mode of action for either repellency or toxicity.[8][9][10]
Quantitative Data (Based on DEET)
The following tables summarize key quantitative data from studies on DEET, which may serve as a reference for future investigations into this compound.
Table 1: Efficacy and Toxicity of DEET
| Parameter | Species | Value | Reference |
| Acute Dermal LD50 | Rabbit | 4280 mg/kg | [5] |
| Acute Oral LD50 | Rat | ~3000 mg/kg | [8] |
| Topical LD50 | Mosquito | ~1.5 µg/mg | [9] |
| Acute LC50 (4-hr exposure) | Male Mice | 1369 mg/m³ | [11] |
| Complete Protection Time (20% DEET) | Culex quinquefasciatus | ~6.0 hours | [12] |
Table 2: In Vitro Activity of DEET
| Target | Species | Value (IC50/EC50) | Reference |
| Acetylcholinesterase (AChE) | Drosophila melanogaster | 6-12 mM (IC50) | [9][13] |
| Acetylcholinesterase (AChE) | Musca domestica | 6-12 mM (IC50) | [9][13] |
| Acetylcholinesterase (AChE) | Human | 6-12 mM (IC50) | [9][13] |
| Housefly Larval CNS | Musca domestica | 120 µM (EC50) | [9][13] |
| Sodium (Na+) Channels | Rat (cortical neurons) | Micromolar range (IC50) | [8][9] |
| Potassium (K+) Channels | Rat (cortical neurons) | Micromolar range (IC50) | [8][9] |
Experimental Protocols
The following are outlines of key experimental procedures used to investigate the mechanism of action of repellents like DEET.
Laboratory Arm-in-Cage Repellency Assay
This is a standard method to evaluate the efficacy of topical repellents.[12]
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation.[12]
Procedure:
-
Subject Preparation: Healthy adult volunteers provide informed consent. On the day of testing, subjects avoid using fragrances or lotions.[12]
-
Control Test: Before repellent application, the volunteer exposes an untreated forearm to a cage of mosquitoes to confirm their host-seeking behavior (avidity).[12]
-
Repellent Application: A precise and uniform dose of the test compound is applied to a defined area on the volunteer's forearm.[12]
-
Exposure: At set intervals (e.g., every 30-60 minutes) after application, the treated arm is inserted into the mosquito cage for a short, fixed period (e.g., 3 minutes).[12]
-
Observation: The number of mosquito landings and probing attempts are recorded.[12]
-
Endpoint: The test is concluded when a confirmed bite occurs. The time from application to the first confirmed bite is the CPT.[12]
Electrophysiological Recordings (e.g., Electroantennography)
This technique measures the electrical responses of an insect's antenna to volatile chemical stimuli.
Objective: To assess the activation or inhibition of olfactory receptor neurons by a specific compound.
Procedure:
-
Preparation: An insect antenna is excised and mounted between two electrodes.
-
Stimulus Delivery: A controlled puff of air containing a known concentration of the test compound (e.g., DEET) is delivered over the antenna.
-
Recording: The change in electrical potential across the antenna (the electroantennogram or EAG signal) is recorded.
-
Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory neurons responding to the stimulus. This can be compared to responses to known attractants and controls.
Competitive Binding Assays for Odorant-Binding Proteins (OBPs)
This assay determines if a compound can bind to OBPs, which are involved in transporting odorants to the olfactory receptors.[2]
Objective: To measure the binding affinity of a test compound to a specific OBP.[2]
Procedure:
-
Reagents: A fluorescent probe (e.g., 1-NPN) that binds to the hydrophobic pocket of the OBP is used.[2]
-
Initial Measurement: The fluorescence of the OBP/probe complex is measured. The probe fluoresces strongly when bound to the OBP.[2]
-
Competitive Displacement: Increasing concentrations of the test compound (e.g., DEET) are added. If the test compound binds to the same site, it will displace the fluorescent probe, causing a decrease in fluorescence.[2]
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of the test compound to calculate the IC50 value, from which the binding affinity (Ki or Kd) can be determined.[2]
Conclusion and Future Directions
While the precise mechanism of action for this compound is yet to be definitively established, the extensive research on DEET provides a robust framework for forming hypotheses. It is likely that this compound also acts as a multi-modal agent, disrupting insect chemosensory pathways and potentially exhibiting neurological effects. Future research should focus on direct experimental validation of these putative mechanisms for this compound. This would involve a suite of experiments including electrophysiological recordings from insect olfactory and gustatory neurons, behavioral assays to determine repellency and contact avoidance, and in vitro assays to investigate interactions with specific receptors and enzymes. Such studies will be crucial in determining its potential as a novel repellent or therapeutic agent and in understanding the structure-activity relationships within this class of compounds. Additionally, one study has pointed to a related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), acting as a DNA alkylating agent, a mechanism that is vastly different from that of DEET.[14][15] This highlights the importance of not relying solely on structural analogy and underscores the need for direct experimental investigation into the bioactivity of this compound.
References
- 1. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEET - Wikipedia [en.wikipedia.org]
- 5. DEET Technical Fact Sheet [npic.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N,N-diethylbenzamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and visual representations of relevant biological pathways.
Core Physicochemical Properties
This compound is a substituted benzamide with the molecular formula C₁₁H₁₄ClNO.[1] Its chemical structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a carboxamide group to which two ethyl groups are attached to the nitrogen atom.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10345-79-6 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1Cl | [1] |
| InChI Key | MZJHBUKIOBJCAW-UHFFFAOYSA-N | [1] |
Quantitative Physicochemical Data
| Property | This compound (Computed) | N,N-diethylbenzamide (Experimental) | Source |
| Melting Point | Not Available | 38-40 °C | [2] |
| Boiling Point | Not Available | 146-150 °C at 15 mmHg | [2][3] |
| XLogP3 | 2.7 | 2.4 | [1] |
| Topological Polar Surface Area | 20.3 Ų | 20.3 Ų | [1] |
| Solubility in Chloroform | Predicted to be soluble | Slightly Soluble | [2] |
| Solubility in Ethyl Acetate | Predicted to be soluble | Slightly Soluble | [2] |
| Water Solubility | Predicted to be low | Not specified |
Note: The experimental values for N,N-diethylbenzamide suggest that this compound is likely a liquid or a low-melting solid at room temperature with a high boiling point. The presence of the chloro group is expected to slightly increase its lipophilicity and boiling point compared to the parent compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties. These protocols are based on established chemical principles and procedures for similar compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of other N-substituted benzamides.[4]
Reaction:
2-Chlorobenzoyl chloride + Diethylamine → this compound + Triethylamine hydrochloride
Materials:
-
2-Chlorobenzoyl chloride
-
Diethylamine
-
Triethylamine (as a base)
-
Anhydrous dichloromethane (as a solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
This protocol is a standard method for determining the melting point of a solid organic compound.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).
Determination of Boiling Point
This protocol is suitable for determining the boiling point of a liquid at reduced pressure.
Materials:
-
Purified this compound
-
Small-scale distillation apparatus
-
Vacuum pump and manometer
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a small-scale vacuum distillation apparatus.
-
Place a small volume of this compound and a boiling chip in the distillation flask.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 15 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Purified this compound
-
Selected solvents (e.g., water, ethanol, chloroform)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let the excess solid settle.
-
Centrifuge the vial to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility in the original solvent, expressed in g/L or mol/L.
Experimental Workflow for Solubility Determination:
Caption: Shake-flask method for solubility determination.
Biological Activity and Signaling Pathway
While specific studies on the biological activity of this compound are limited, the broader class of N-substituted benzamides has been shown to possess anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[][7][8]
Inhibition by Benzamide Derivatives:
It is hypothesized that benzamide derivatives, potentially including this compound, may interfere with this pathway by inhibiting the activation of the IKK complex or by preventing the degradation of IκB. This would ultimately block the nuclear translocation of NF-κB and suppress the expression of inflammatory genes.
Canonical NF-κB Signaling Pathway and Point of Inhibition:
Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition by this compound.
References
- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIETHYLBENZAMIDE price,buy N,N-DIETHYLBENZAMIDE - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
An In-depth Technical Guide to 2-Chloro-N,N-diethylbenzamide (CAS Number: 10345-79-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number provided in the topic, 26819-07-8, is not associated with 2-Chloro-N,N-diethylbenzamide in major chemical databases. The correct and widely recognized CAS number for this compound is 10345-79-6. This guide proceeds with the corrected CAS number.
Introduction
This compound is a chemical compound belonging to the class of substituted benzamides. Its structure features a benzene ring substituted with a chlorine atom at the ortho (2-) position and an N,N-diethylamido group. While research on this specific molecule is limited, the benzamide scaffold is a common feature in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. This guide aims to provide a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and a discussion of the known biological activities of structurally related compounds to inform potential research directions.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10345-79-6 | [1][2] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| InChI Key | MZJHBUKIOBJCAW-UHFFFAOYSA-N | [1] |
| SMILES | CCN(CC)C(=O)C1=CC=CC=C1Cl | [1] |
Synthesis and Manufacturing
Experimental Protocol: Acylation of Diethylamine
This protocol is a general procedure adapted from the synthesis of similar N,N-diethylbenzamides.[3][4]
Materials:
-
2-Chlorobenzoyl chloride
-
Diethylamine
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Tertiary amine base (e.g., triethylamine or pyridine) to act as an acid scavenger
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled diethylamine solution via an addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Data available in spectral databases. | [1] |
| ¹³C NMR | Data available in spectral databases. | [1] |
| IR Spectroscopy | Data available in spectral databases. | [1] |
| Mass Spectrometry | Data available in spectral databases. | [1] |
Biological Activity and Mechanism of Action
There is a significant lack of published research specifically detailing the biological activity and mechanism of action of this compound. However, the activities of structurally related compounds can provide insights into its potential pharmacological or biological profile.
Related Compounds
-
N,N-Diethylbenzamide (DEB): This parent compound, lacking the chloro-substituent, has been investigated for its insect repellent properties. A comparative study on the inhalation toxicity of DEB, N,N-diethylphenylacetamide (DEPA), and N,N-diethyl-3-methylbenzamide (DEET) in mice showed that DEB caused irreversible respiratory depression at concentrations of 277 mg/m³ and above.[5]
-
2-Chloro-N,N-diethyl-4-hydroxybenzamide: This analog, which has an additional hydroxyl group, has been studied for several potential biological activities. It has shown potential anti-inflammatory effects by inhibiting enzymes in inflammatory pathways.[6] In vitro studies have also suggested possible antibacterial and antifungal properties for this compound.[6]
-
Other Substituted Benzamides: The benzamide moiety is a well-known pharmacophore. Various substituted benzamides have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. For example, some N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[7] Additionally, other 2-chlorobenzamide derivatives have been investigated for their antimicrobial and disinfectant activities.[8]
Potential Areas of Investigation
Given the limited specific data, the following areas represent potential avenues for future research on this compound:
-
Insect Repellent/Pesticidal Activity: Building on the known properties of DEB and DEET, investigating its efficacy as an insect repellent or insecticide is a logical step.
-
Antimicrobial Activity: The general antimicrobial potential of benzamide derivatives suggests that this compound could be screened against various bacterial and fungal strains.
-
CNS Activity: The benzamide scaffold is present in several centrally acting drugs. Therefore, screening for activity on CNS targets could be a fruitful area of research.
-
Enzyme Inhibition: As seen with the 4-hydroxy analog, this compound could be tested for inhibitory activity against various enzymes, particularly those involved in inflammation or other disease pathways.
Safety and Toxicology
Conclusion
This compound (CAS 10345-79-6) is a readily synthesizable compound whose biological profile remains largely unexplored. While its physicochemical properties are documented, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and toxicology. The known activities of structurally similar compounds, including insect repellents and antimicrobials, suggest promising avenues for future research. This technical guide provides a foundation of the available knowledge on this compound, intended to aid researchers and drug development professionals in designing future studies to unlock its potential applications.
References
- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Benzamides: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of substituted benzamide derivatives, providing researchers and scientists with critical data and methodologies for advancing drug discovery.
Substituted benzamides are a versatile class of compounds that form the backbone of numerous clinically significant drugs and investigational agents. Their broad spectrum of biological activities, ranging from antipsychotic and antiemetic to anticancer and antimicrobial, stems from the chemical tractability of the benzamide scaffold, which allows for fine-tuning of its pharmacodynamic and pharmacokinetic properties. This technical guide offers a comprehensive overview of the biological landscape of substituted benzamides, presenting key quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways and workflows to empower researchers in the field.
Core Mechanisms of Action
The biological effects of substituted benzamides are diverse and target-specific. The primary mechanisms elucidated in scientific literature include:
-
Dopamine Receptor Antagonism: A cornerstone of their antipsychotic and antiemetic action is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[1] By blocking dopamine's binding, these compounds modulate downstream signaling, notably inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[1] The substitution pattern on the benzamide ring significantly influences receptor affinity. For instance, amisulpride, a selective antagonist of D2/D3 receptors, demonstrates a dual dose-dependent mechanism. At low doses (e.g., 50 mg/day), it preferentially blocks presynaptic autoreceptors, leading to increased dopamine release and an antidepressant effect.[2][3][4][5] At higher doses (400-1200 mg/day), it blocks postsynaptic receptors, exerting its antipsychotic effects.[2][3][4][5]
-
Enzyme Inhibition: Substituted benzamides have been identified as potent inhibitors of several key enzymes. Certain derivatives function as Histone Deacetylase (HDAC) inhibitors, a mechanism with significant potential in cancer therapy where the benzamide moiety often acts as a zinc-binding group in the enzyme's active site.[1] Additionally, some have shown inhibitory activity against acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, making them promising candidates for treating Alzheimer's disease.[1] Specific benzamide derivatives are also known to be potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory processes.[1]
-
Modulation of Other Signaling Pathways: The biological reach of substituted benzamides extends to other critical cellular pathways. For instance, some derivatives can inhibit the Hedgehog signaling pathway by acting as smoothened (SMO) antagonists, a mechanism being explored for its anticancer properties.[6] Others have been shown to inhibit NFκB activation and induce apoptosis through distinct mechanisms, suggesting their potential as sensitizers in radio- or chemotherapy and as anti-inflammatory agents.[7]
Quantitative Biological Data
The potency and selectivity of substituted benzamides are determined through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds, offering a comparative look at their biological activity.
Table 1: Antipsychotic Activity of Substituted Benzamides
| Compound | D2 Receptor Binding (Ki, nM) | 5-HT2A Receptor Binding (Ki, nM) | 5-HT1A Receptor Binding (Ki, nM) | In vivo Activity (ED50, mg/kg) | Reference |
| Haloperidol | 1.2 | 50 | 5000 | 0.12 | [8] |
| Clozapine | 120 | 12 | 210 | 1.2 | [8] |
| Amisulpride | 2.8 | >1000 | >1000 | - | [3][5] |
| Sulpiride | 26 | >1000 | >1000 | - | [2][3] |
| 77 (1192U90) | 1.8 | 3.0 | 2.1 | 0.04 | [8] |
Table 2: Anticancer Activity of Substituted Benzamides
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 10f | Smoothened Antagonist | Daoy (Medulloblastoma) | Potent inhibition | [6] |
| BJ-13 | Induces ROS-mediated apoptosis | Gastric cancer cells | Potent activity | [9] |
| I-25 (MY-943) | Antiproliferative | MGC-803 | 0.017 | [10] |
| I-25 (MY-943) | Antiproliferative | HCT-116 | 0.044 | [10] |
| I-25 (MY-943) | Antiproliferative | KYSE450 | 0.030 | [10] |
| I-33 (MY-875) | Antiproliferative | MGC-803 | 0.027 | [10] |
| I-33 (MY-875) | Antiproliferative | HCT-116 | 0.055 | [10] |
| I-33 (MY-875) | Antiproliferative | KYSE450 | 0.067 | [10] |
| 16 | Mycobacterium tuberculosis QcrB Inhibitor | M. tuberculosis | 0.13 (IC90) | [11] |
| 22f | Mycobacterium tuberculosis QcrB Inhibitor | M. tuberculosis | 0.09 (IC90) | [11] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| 7a (picolinamide derivative) | 2.49 ± 0.19 | >250 | 99.40 | [12][13] |
Table 4: Fungicidal and Larvicidal Activity of Pyridine-Linked 1,2,4-Oxadiazole Benzamides
| Compound | Activity | Organism/Cell Line | Concentration | Result | Reference |
| 7a | Larvicidal | Mosquito larvae | 10 mg/L | 100% activity | [14][15][16] |
| 7a | Larvicidal | Mosquito larvae | 1 mg/L | 40% activity | [14][15][16] |
| 7h | Fungicidal | Botrytis cinerea | 50 mg/L | 90.5% inhibition | [14][15][16] |
| Fluxapyroxad | Fungicidal | Botrytis cinerea | 50 mg/L | 63.6% inhibition | [14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.
Synthesis of Substituted Benzamides
A general approach for the synthesis of N-substituted benzamides involves the condensation of a substituted benzoyl chloride with an appropriate amine.[8]
Example: Synthesis of N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides [8]
-
Preparation of Benzoyl Chlorides: Substituted benzoic acids are treated with thionyl chloride in a suitable solvent like toluene to yield the corresponding benzoyl chlorides.
-
Condensation: The synthesized or commercially available benzoyl chlorides are then condensed with 3-(4-(4-aminobutyl)-1-piperazinyl)-1,2-benzisothiazole to produce the target benzamide derivatives.
Another common synthetic route involves the alkylation of a primary or secondary amide.
Example: Synthesis of N-methyl-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide [8]
-
Alkylation: The sodium salt of N-methylbenzamide is alkylated with 1-bromo-4-chlorobutane in dimethylformamide.
-
Displacement: The resulting chloride intermediate undergoes displacement with 3-(1-piperazinyl)-1,2-benzisothiazole to yield the final product.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of substituted benzamides for their target receptors.
Protocol: Dopamine D2 and Serotonin 5-HT1a/5-HT2 Receptor Binding Assays [8]
-
Tissue Preparation: Specific brain regions (e.g., striatum for D2, cortex for 5-HT2) are homogenized in an appropriate buffer.
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2 and 5-HT2, [3H]8-OH-DPAT for 5-HT1a) and varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
In vivo models are essential for evaluating the physiological effects of substituted benzamides.
Protocol: Apomorphine-Induced Climbing in Mice [8]
-
Animal Model: Male mice are used for this assay.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Apomorphine Challenge: After a set pretreatment time, mice are challenged with a subcutaneous (s.c.) injection of apomorphine, a dopamine agonist that induces climbing behavior.
-
Behavioral Scoring: The climbing behavior is observed and scored at regular intervals.
-
Data Analysis: The dose of the test compound that reduces the apomorphine-induced climbing score by 50% (ED50) is calculated.
Anticancer Cell Proliferation Assay
Protocol: MTT Assay for Cytotoxicity [17]
-
Cell Seeding: Cancer cells (e.g., gastric cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzamide derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key concepts.
Caption: Dopamine signaling pathway and the antagonistic action of substituted benzamides.
Caption: Experimental workflow for evaluating the anticancer activity of substituted benzamides.
Caption: Hedgehog signaling pathway and the antagonistic role of specific substituted benzamides.
References
- 1. benchchem.com [benchchem.com]
- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 15. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-Chloro-N,N-diethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diethylbenzamide is a chemical compound of interest in various fields, including medicinal chemistry and drug development, due to its potential biological activities. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its properties, and guiding synthetic modifications. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this and related compounds.
Molecular Structure and Properties
This compound has the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.69 g/mol .[1] The molecule consists of a benzene ring substituted with a chlorine atom at the ortho position and an N,N-diethylcarboxamide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two ethyl groups attached to the amide nitrogen. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning the two methylene (CH₂) groups and the two methyl (CH₃) groups are chemically non-equivalent and will likely show separate signals.
Expected ¹H NMR Data (based on related compounds):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~3.5 | Quartet | 2H | Methylene protons (-NCH₂CH₃) |
| ~3.2 | Quartet | 2H | Methylene protons (-NCH₂CH₃) |
| ~1.2 | Triplet | 3H | Methyl protons (-NCH₂CH₃) |
| ~1.1 | Triplet | 3H | Methyl protons (-NCH₂CH₃) |
Note: The chemical shifts for the diastereotopic ethyl groups are estimations and may appear as broad signals depending on the temperature and solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| ~168 | Carbonyl carbon (C=O) |
| ~135 | Aromatic carbon attached to chlorine (C-Cl) |
| ~130 | Aromatic carbon attached to the carbonyl group (C-C=O) |
| ~127-129 | Aromatic carbons (CH) |
| ~43 | Methylene carbon (-NCH₂) |
| ~39 | Methylene carbon (-NCH₂) |
| ~14 | Methyl carbon (-CH₃) |
| ~13 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2975-2850 | Strong | Aliphatic C-H stretch |
| ~1630-1660 | Strong | Amide C=O stretch (tertiary amide) |
| ~1450-1490 | Medium | Aromatic C=C stretch |
| ~750-770 | Strong | C-Cl stretch (ortho-disubstituted) |
For a related compound, 2-Chloro-N,N-diethyl-4-hydroxybenzamide, characteristic IR stretching vibrations are observed for the amide C=O at approximately 1650 cm⁻¹ and the aromatic C-Cl bond at around 750 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.
Expected Mass Spectrometry Data:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 211 and a characteristic M+2 peak at m/z 213 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.
Predicted Fragmentation Pattern:
The primary fragmentation of the molecular ion is expected to occur via two main pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical to form a stable acylium ion.
-
McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen from one of the ethyl groups to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Further fragmentation may involve the loss of the chlorine atom or other small neutral molecules.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., KBr, NaCl) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathways for this compound.
References
Toxicological Profile of 2-Chloro-N,N-diethylbenzamide: A Data Gap Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the toxicological profile of 2-Chloro-N,N-diethylbenzamide (CAS No. 10345-79-6). Following a comprehensive review of publicly available scientific literature and toxicological databases, it must be stated that no specific toxicological studies for this compound have been identified. The lack of data prevents a complete assessment of its potential hazards.
This document serves to highlight this significant data gap and provides a summary of the types of studies required to establish a comprehensive toxicological profile. Information on structurally related compounds is presented for comparative context; however, it is crucial to emphasize that these data are not directly applicable to this compound and should be interpreted with caution.
Physicochemical Information
Basic identification and physicochemical properties of this compound are available.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| CAS Number | 10345-79-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Benzamide, 2-chloro-N,N-diethyl-; N,N-DIETHYL-O-CHLOROBENZAMIDE; o-chloro-N,N-diethylbenzamide | PubChem[1] |
Overview of Toxicological Data Gaps
A complete toxicological profile requires data from a battery of tests. For this compound, data is missing for all major toxicological endpoints:
-
Acute Toxicity: No studies on the effects of single, high-dose exposure via oral, dermal, or inhalation routes were found. Therefore, key metrics like the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are unknown.
-
Sub-chronic and Chronic Toxicity: No information is available on the effects of repeated or long-term exposure. This prevents the identification of a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: There are no available studies, such as the Ames test or in vitro/in vivo chromosomal aberration assays, to assess the potential for this compound to cause genetic mutations.
-
Carcinogenicity: No long-term animal bioassays have been conducted to evaluate the carcinogenic potential of this compound.
-
Reproductive and Developmental Toxicity: The potential effects on fertility, reproductive organs, and fetal development have not been studied.
-
Mechanisms of Toxicity: Without toxicological data, the mechanisms of action and any associated signaling pathways remain entirely uninvestigated.
Data from Structurally Related Compounds (for Context Only)
To provide some perspective, toxicological data for a few structurally related compounds are summarized below. It is imperative to reiterate that these findings are not predictive of the toxicological profile of this compound. Structural differences, such as the position of the chlorine atom or its absence, can significantly alter a compound's biological activity and toxicity.
N,N-Diethylbenzamide (DEB)
DEB is an analogue that lacks the chlorine substituent. A comparative inhalation toxicity study in mice reported an acute 4-hour LC50 value for DEB aerosols to be greater than 2.5 g/m³.[2] The study also noted that irreversible depression in respiratory frequency was observed at concentrations of 277 mg/m³ and above.[2]
N,N-Diethyl-m-toluamide (DEET)
DEET, a common insect repellent, is an isomer of N,N-diethyl-toluamide. It is one of the most extensively studied benzamides. Its neurotoxicity is thought to involve multiple mechanisms, including inhibition of acetylcholinesterase and effects on octaminergic synapses in insects.[3][4] Studies in rats have investigated its reproductive and developmental toxicity, with one study showing no evidence of such effects, although signs of neurotoxicity were observed in the adult treated rats.[5]
2-Chloronitrobenzene
This compound shares the 2-chloro substitution pattern but has a nitro group instead of a diethylamide group. It has been shown to be mutagenic in Salmonella typhimurium with metabolic activation and induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells.[6] In continuous breeding studies in mice, 2-chloronitrobenzene did not affect fertility.[6]
Required Experimental Protocols for a Complete Toxicological Profile
To address the existing data gaps, a standard set of toxicological studies would need to be performed. The methodologies for these are well-established and guided by international regulatory bodies like the OECD.
Acute Toxicity Testing
-
Protocol: Typically follows OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).
-
Methodology: Involves administering the substance to animals (usually rats or mice) in a single dose via the relevant route of exposure. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50 or LC50.
The logical workflow for initiating a toxicological assessment would begin with determining acute toxicity.
Caption: Workflow for Acute Toxicity Testing.
Genotoxicity Testing
-
Protocol: A battery of tests is required, starting with an in vitro bacterial reverse mutation test (Ames test, OECD TG 471).[7] This is often followed by an in vitro test in mammalian cells (e.g., OECD TG 473 for chromosomal aberrations) and, if positive results are found, an in vivo test (e.g., OECD TG 474, Mammalian Erythrocyte Micronucleus Test).
-
Methodology: The Ames test exposes various strains of Salmonella typhimurium with specific genetic mutations to the test chemical (with and without metabolic activation) to see if it causes a reversion to the wild type, indicating mutagenic potential.
A standard workflow for assessing genotoxicity is illustrated below.
Caption: Standard Genotoxicity Testing Workflow.
Carcinogenicity Bioassay
-
Protocol: Typically a 2-year bioassay in two rodent species (e.g., rat and mouse) as described in OECD TG 451.[8]
-
Methodology: Animals are administered the test substance daily for a large portion of their lifespan. Tissues and organs are examined for the development of tumors at the end of the study. Due to the long duration and high cost, this study is usually undertaken when there is evidence of genotoxicity or other concerning findings from shorter-term studies.
Conclusion
The toxicological profile of this compound is currently undefined due to a complete lack of publicly available data. While information on related benzamides can provide some limited context on potential biological activities, it is insufficient for a reliable safety assessment. To characterize the potential hazards of this compound for researchers, scientists, and drug development professionals, a comprehensive suite of toxicological studies, beginning with acute toxicity and genotoxicity, is required. Without such data, any handling or use of this compound should proceed with significant caution, assuming it to be a potentially hazardous substance.
References
- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Reproductive and developmental toxicity of N,N-diethyl-m-toluamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Potential Therapeutic Targets of 2-Chloro-N,N-diethylbenzamide: A Technical Guide
Disclaimer: This document provides a technical overview of the potential therapeutic targets of 2-Chloro-N,N-diethylbenzamide based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. The information regarding therapeutic targets is largely inferred from structurally similar compounds due to the limited direct research on this compound itself. All presented data and hypotheses require experimental validation.
Executive Summary
This compound is a synthetic organic compound for which specific therapeutic targets have not been extensively elucidated in publicly available research. However, analysis of structurally related benzamide derivatives suggests potential therapeutic avenues in the fields of anti-inflammatory and antimicrobial research. This guide synthesizes the available data on analogous compounds to propose potential mechanisms of action and outlines a roadmap for the preclinical investigation of this compound. All quantitative data, hypothetical signaling pathways, and experimental workflows are presented to guide future research and development efforts.
Inferred Therapeutic Potential Based on Structural Analogs
Direct experimental evidence for the biological activity of this compound is scarce. However, the biological activities of structurally related compounds can provide valuable insights into its potential therapeutic applications.
Potential Anti-Inflammatory Activity
A structurally similar compound, 2-chloro-N,N-diethyl-4-hydroxybenzamide, has been noted for its potential anti-inflammatory effects, possibly through the inhibition of enzymes involved in inflammatory pathways.[1] Benzamide derivatives, in general, have been investigated for their anti-inflammatory properties.[2] This suggests that this compound may also modulate inflammatory responses.
A hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of other benzamides, could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Potential Antimicrobial Activity
The analog 2-chloro-N,N-diethyl-4-hydroxybenzamide has also been suggested to possess antibacterial and antifungal properties.[1] Furthermore, various benzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities.[3] This indicates that this compound could be a candidate for development as a novel antimicrobial agent. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Toxicological Profile of a Related Compound
| Compound | Species | Exposure Route | Acute Toxicity (LC50) | Respiratory Effects | Reference |
| N,N-diethylbenzamide (DEB) | Male Mice | Inhalation (4-hour) | >2.5 g/m³ | Irreversible respiratory depression at ≥277 mg/m³ | [4] |
Proposed Experimental Protocols for Target Identification and Validation
To elucidate the therapeutic targets of this compound, a systematic preclinical research workflow is necessary.
In Vitro Assays
-
Target-Based Screening:
-
Enzyme Inhibition Assays: To investigate the inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and kinases in the NF-κB pathway (e.g., IKK).
-
Receptor Binding Assays: To determine the affinity for G-protein coupled receptors (GPCRs) and other cell surface receptors involved in inflammation and immune responses.
-
-
Phenotypic Screening:
-
Cell-Based Anti-Inflammatory Assays: Using cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) via ELISA or multiplex assays.
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Agar Disk Diffusion: To qualitatively assess the antimicrobial activity.
-
-
In Vivo Models
-
Animal Models of Inflammation:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation in rodents to assess the anti-edematous effects of the compound.
-
LPS-Induced Systemic Inflammation: To evaluate the in vivo efficacy in reducing systemic inflammatory responses.
-
-
Animal Models of Infection:
-
Murine Thigh Infection Model: To assess the in vivo efficacy against bacterial infections.
-
Systemic Candidiasis Model: To evaluate the in vivo antifungal activity.
-
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, preliminary data from structurally related compounds suggest that it may hold promise as an anti-inflammatory or antimicrobial agent. The proposed experimental workflows provide a clear path for future research to identify and validate its specific molecular targets and to determine its potential for further drug development. A thorough investigation into its biological activities and safety profile is warranted to unlock its therapeutic potential.
References
- 1. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 2-Chloro-N,N-diethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N,N-diethylbenzamide is a synthetic organic compound belonging to the extensive class of benzamides. While its direct historical discovery and development are not extensively documented in publicly available literature, its structural similarity to well-characterized compounds, notably the insect repellent N,N-diethyl-m-toluamide (DEET) and N,N-diethylbenzamide (DEB), provides a framework for understanding its potential synthesis, properties, and biological activities. This technical guide synthesizes the available information on this compound and its analogues to provide a comprehensive overview for research and development purposes.
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antipsychotic, antihypertensive, antibacterial, and antimicrobial properties[1]. The substitution pattern on the benzene ring and the amide nitrogen significantly influences the compound's physicochemical properties and its interaction with biological targets. This compound, with its ortho-chloro substitution and diethylamide group, presents an intriguing candidate for further investigation. This document aims to consolidate the known data regarding its synthesis, properties, and potential biological relevance, drawing parallels with closely related structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C11H14ClNO | PubChem[2] |
| Molecular Weight | 211.69 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 10345-79-6 | PubChem[2] |
| SMILES | CCN(CC)C(=O)C1=CC=CC=C1Cl | PubChem[2] |
| Physical Description | Liquid (at 25 °C) | Sigma-Aldrich[3] |
| Boiling Point | 148-150 °C at 55 mmHg | Sigma-Aldrich[3] |
| Density | 1.089 g/mL at 25 °C | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.47 | Sigma-Aldrich[3] |
Synthesis and Experimental Protocols
General Synthesis of N,N-Diethylbenzamides
A general and widely used method for the synthesis of N,N-diethylbenzamides involves the reaction of a corresponding benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct[4].
Experimental Protocol:
-
Dissolve diethylamine and a tertiary amine base (e.g., triethylamine) in an inert solvent such as methylene chloride.
-
Cool the solution in an ice bath.
-
Add the desired benzoyl chloride (in this case, 2-chlorobenzoyl chloride) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours)[4].
-
Remove the precipitated triethylamine hydrochloride by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography.
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are scarce. However, significant insights can be drawn from its structural analogues.
Insect Repellent Activity
The parent compound, N,N-diethylbenzamide (DEB), has been investigated as an insect repellent[5][6]. A study comparing DEB with DEET (N,N-diethyl-3-methylbenzamide) and DEPA (N,N-diethylphenylacetamide) assessed their efficacy and toxicity. While all three showed repellent properties, DEB exhibited some respiratory toxicity in mice at higher concentrations[7]. Another study on a formulation named TRIG, containing 15% N,N-diethylbenzamide, demonstrated significant protection against Anopheles arabiensis and Culex quinquefasciatus mosquitoes[6].
Table 2: Comparative Repellent Activity of N,N-Diethylbenzamide (TRIG) and DEET
| Repellent | Mosquito Species | Application Rate | Protection (%) | Complete Protection Time (hrs) |
| TRIG (15% DEB) | An. arabiensis | Recommended dose | >90 | ~6 |
| TRIG (15% DEB) | Cx. quinquefasciatus | Recommended dose | >90 | ~6 |
| DEET (20%) | An. arabiensis | Recommended dose | >90 | ~6 |
| DEET (20%) | Cx. quinquefasciatus | Recommended dose | >90 | ~6 |
Source: Adapted from a field study on TRIG and DEET[6].
The presence of the chloro group in the ortho position of this compound may modulate its volatility, binding to insect olfactory receptors, and overall repellent efficacy.
Proposed Mechanism of Action (Inferred from DEET)
The precise mechanism of action for DEET, and by extension other diethylbenzamides, is still under investigation but is thought to involve multiple pathways[8][9]. It is hypothesized that DEET acts by:
-
Olfactory Confusion: Confusing or inhibiting mosquito odorant receptors at a distance, making it difficult for them to locate a host[8].
-
Contact Repellency: Acting as a contact irritant through mosquito chemoreceptors[8].
-
Octopaminergic System Modulation: Recent studies suggest that DEET may exert its neurotoxic effects in insects by targeting octopaminergic synapses, leading to neuroexcitation[9].
The proposed signaling pathway for the action of DEET on octopamine receptors is illustrated below. It is plausible that this compound could share a similar mechanism of action.
Caption: Inferred signaling pathway based on DEET's action.
Other Potential Biological Activities
Benzamide derivatives have been explored for a multitude of therapeutic applications. The structural features of this compound suggest that it could be a scaffold for developing agents with anti-inflammatory, antibacterial, or antifungal properties[10]. Further screening and derivatization are necessary to explore these possibilities.
Toxicity and Safety
Comparative inhalation toxicity studies have been conducted on N,N-diethylbenzamide (DEB). The acute LC50 value for a 4-hour exposure in male mice was found to be >2.5 g/m³[7]. However, irreversible depression in respiratory frequency was observed at concentrations of 277 mg/m³ and above[7]. This suggests that while having a relatively low acute toxicity, prolonged or high-concentration exposure to DEB may have adverse respiratory effects. The toxicity profile of this compound has not been specifically reported and would require dedicated toxicological studies.
Conclusion and Future Directions
This compound remains a compound with a largely unexplored potential. Based on the available data for its structural analogues, it is a promising candidate for investigation as an insect repellent and potentially as a scaffold for other bioactive molecules. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and optimizing a reproducible synthetic route and fully characterizing the compound using modern analytical techniques.
-
Biological Screening: Conducting comprehensive in vitro and in vivo screening to determine its efficacy as an insect repellent and to explore other potential therapeutic activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Toxicological Evaluation: Performing detailed toxicity studies to establish a comprehensive safety profile.
This technical guide provides a foundational understanding of this compound, paving the way for further scientific inquiry into this intriguing molecule.
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N,N-diethylacetamide 97 2315-36-8 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEET - Wikipedia [en.wikipedia.org]
- 9. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 10. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-Chloro-N,N-diethylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the reaction of 2-chlorobenzoyl chloride with diethylamine under modified Schotten-Baumann conditions. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and accuracy.
Introduction
This compound is a substituted benzamide derivative with potential applications in the development of novel therapeutic agents and agricultural products. The synthesis of such amides is a fundamental transformation in organic chemistry, often achieved by the acylation of an amine with an acyl chloride. The Schotten-Baumann reaction, traditionally involving a biphasic system with an aqueous base, provides a robust method for this conversion by neutralizing the hydrogen chloride byproduct and driving the reaction to completion.[1][2][3] This protocol adapts these principles to a homogenous system using an organic base in an inert solvent, a common and effective modification.[4]
Reaction Principle
The synthesis of this compound from 2-chlorobenzoyl chloride and diethylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. An organic base, such as triethylamine, is used to scavenge the liberated hydrogen chloride (HCl), preventing the protonation of the diethylamine reactant and thereby ensuring the reaction proceeds to completion.
Data Presentation
| Parameter | Value | Molar Equivalent |
| Reactants | ||
| 2-Chlorobenzoyl Chloride | 1.0 g | 1.0 |
| Diethylamine | 0.92 mL | 1.5 |
| Triethylamine | 1.2 mL | 1.5 |
| Dichloromethane (DCM) | 20 mL | - |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 hours | - |
| Pressure | Atmospheric | - |
| Results | ||
| Expected Yield | 85-95% | - |
| Purity | >95% (after purification) | - |
Experimental Protocol
Materials and Equipment:
-
Chemicals:
-
2-Chlorobenzoyl chloride (C₇H₄Cl₂O)
-
Diethylamine (C₄H₁₁N)
-
Triethylamine (C₆H₁₅N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
-
Standard laboratory glassware
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
2-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethylamine and triethylamine are flammable and corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzoyl chloride (1.0 g, 5.71 mmol) in 10 mL of dichloromethane.
-
Addition of Amines: To the stirred solution, add triethylamine (1.2 mL, 8.57 mmol). Cool the mixture to 0 °C using an ice bath.
-
Slowly add diethylamine (0.92 mL, 8.57 mmol) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Product Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Quantification of 2-Chloro-N,N-diethylbenzamide using a Stability-Indicating HPLC-UV Method
Introduction
2-Chloro-N,N-diethylbenzamide is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research and development. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Analytical Principle
The method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from potential impurities and degradation products. A C18 stationary phase is used in conjunction with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and other components between the stationary and mobile phases. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this HPLC-UV method, based on typical validation parameters for similar analytical procedures.[2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 5-7 minutes |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by HPLC-UV.
Caption: HPLC-UV experimental workflow for the quantification of this compound.
Detailed Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (of known purity)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 50 µg/mL).
-
Sample Solution: Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable volume of diluent to obtain a final concentration within the calibration range. If necessary, sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0
-
Theoretical Plates: Should be ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%
5. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
6. Method Validation
For regulatory submissions or in a GxP environment, the analytical method should be fully validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.
-
Linearity: Assess the linear relationship between the detector response and the analyte concentration over the intended range.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the chromatographic conditions.
The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound. The method is straightforward to implement and can be readily adapted for routine quality control and research applications. Proper method validation is recommended to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for 2-Chloro-N,N-diethylbenzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 2-Chloro-N,N-diethylbenzamide as a chemical intermediate. While its direct application in the synthesis of a wide range of commercially available pharmaceuticals and agrochemicals is not extensively documented in publicly available literature, its structure lends itself to a variety of organic transformations. The protocols provided are based on general methodologies for similar, less reactive aryl chlorides and serve as a starting point for reaction discovery and optimization.
Introduction
This compound (C₁₁H₁₄ClNO, Mol. Wt.: 211.69 g/mol , CAS: 10345-79-6) is a disubstituted benzamide that can serve as a building block in organic synthesis. The presence of the chloro-substituent on the aromatic ring allows for its use in various cross-coupling and nucleophilic substitution reactions, enabling the introduction of new functionalities and the construction of more complex molecular architectures. The N,N-diethylamide moiety can influence the electronic properties of the aromatic ring and may also play a role in the biological activity of the resulting compounds.
Derivatives of similar benzamides have been investigated for a range of pharmacological activities, including antipsychotic, antihypertensive, antibacterial, and antimicrobial properties.[1]
Potential Synthetic Transformations
This compound can be utilized as a substrate in several key organic reactions to generate a diverse array of chemical entities. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often necessitating more forcing reaction conditions or specialized catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For an aryl chloride like this compound, specific ligand and catalyst systems are often required to achieve efficient oxidative addition to the palladium(0) center.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a versatile method for the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling with a primary or secondary amine. It is a key method for the synthesis of arylamines.
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne, providing access to substituted alkynes.
Nucleophilic Aromatic Substitution (SNA r)
While less reactive than their nitro-substituted counterparts, this compound can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under forcing conditions. The electron-withdrawing effect of the amide group, albeit modest, can help to activate the ring for nucleophilic attack.
Experimental Protocols (Hypothetical)
The following protocols are generalized procedures and should be considered as starting points for optimization. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 2-phenyl-N,N-diethylbenzamide.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 211.69 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize N,N-diethyl-2-(morpholin-4-yl)benzamide.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 211.69 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow
A generalized workflow for the synthesis and characterization of derivatives from this compound is presented below.
Caption: General workflow for cross-coupling reactions.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with care.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a chemical intermediate with potential for the synthesis of a variety of substituted benzamides through modern cross-coupling and nucleophilic substitution reactions. The protocols provided herein offer a foundation for the exploration of its synthetic utility. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules. The development of efficient synthetic routes from this intermediate could lead to the discovery of novel compounds with interesting biological activities for applications in drug discovery and agrochemical research.
References
Application of 2-Chloro-N,N-diethylbenzamide in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diethylbenzamide is a chemical compound belonging to the chloroacetamide class of molecules. Chloroacetamides are widely recognized in the agrochemical industry for their herbicidal properties.[1][2] These herbicides are typically used for pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1][3] The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant growth and development, particularly during the early stages of seedling emergence.[3][4] This document provides an overview of the potential application of this compound in agrochemical research, including generalized experimental protocols and its putative mode of action based on the broader class of chloroacetamide herbicides.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [5] |
| Molecular Weight | 211.69 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 10345-79-6 | [5] |
Putative Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The herbicidal activity of chloroacetamides, and by extension likely this compound, stems from their ability to disrupt the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants.[4] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and membranes, and play a critical role in cell division and expansion.
The proposed mechanism involves the inhibition of VLCFA elongase enzymes. This inhibition leads to an accumulation of shorter-chain fatty acids and a depletion of VLCFAs, ultimately disrupting membrane integrity, cell division, and overall seedling development, leading to plant death shortly after germination.[4]
Caption: Putative signaling pathway illustrating the inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis by this compound.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following protocols are generalized based on standard methods for evaluating chloroacetamide herbicides.
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of N,N-disubstituted carboxamides.
Materials:
-
2-Chlorobenzoyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve diethylamine and triethylamine in the anhydrous solvent in a round-bottom flask under a dry atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride to the cooled solution via a dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC).
-
Upon reaction completion, filter the reaction mixture to remove any precipitate (e.g., triethylammonium chloride).
-
Wash the filtrate with water, followed by a brine solution in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.
References
- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-Chloro-N,N-diethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-N,N-diethylbenzamide is a chemical compound for which detailed public data on in vitro biological activity is limited. However, its structural similarity to N,N-diethyl-meta-toluamide (DEET) and related benzamide derivatives suggests potential applications and biological interactions that warrant investigation. Analogues of this compound have been noted for potential anti-inflammatory, antibacterial, and antifungal properties.[1] Given its relationship to DEET, a well-known insect repellent with neurological effects on invertebrates, exploring its neurotoxic potential is also of interest.[2][3]
These application notes provide a comprehensive set of protocols for the initial in vitro screening of this compound to assess its cytotoxic, anti-inflammatory, antimicrobial, and neurotoxic potential.
General Cell Cytotoxicity Assessment: MTT Assay
A fundamental primary step in the in vitro evaluation of any compound is to determine its cytotoxicity to establish a therapeutic window and appropriate concentration ranges for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][4]
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HEK293, HaCaT, or a cancer cell line) and calculate the 50% inhibitory concentration (IC50).
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Cytotoxicity of this compound on HEK293 cells after 48h exposure.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.3 |
| 25 | 60.1 ± 4.9 |
| 50 | 45.3 ± 3.8 |
| 100 | 20.5 ± 2.5 |
| IC50 (µM) | ~55 |
Visualization:
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Experimental Protocol: Griess Assay for Nitric Oxide
Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete DMEM medium
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7][8]
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[5]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[5] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[7]
-
Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate.[7]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540-550 nm.[5][9]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Data Presentation: The percentage of NO inhibition is calculated as: % NO Inhibition = [1 - (Nitrite in treated group / Nitrite in LPS control group)] x 100
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.
| Treatment | Concentration (µM) | Nitrite (µM) (Mean ± SD) | % NO Inhibition |
|---|---|---|---|
| Control (No LPS) | - | 2.1 ± 0.3 | - |
| LPS Control | - | 45.8 ± 3.1 | 0 |
| LPS + Compound | 1 | 40.2 ± 2.8 | 12.2 |
| LPS + Compound | 10 | 25.6 ± 2.1 | 44.1 |
| LPS + Compound | 25 | 15.3 ± 1.5 | 66.6 |
| LPS + Compound | 50 | 8.9 ± 0.9 | 80.6 |
| IC50 (µM) | | ~18 | |
Visualization:
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analysis of 2-Chloro-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diethylbenzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for its quantification in different matrices, ensuring quality control, and supporting research and development activities. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and suitable for routine analysis in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10345-79-6 | [1] |
| Appearance | White to off-white crystalline solid or liquid | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water. |
Synthesis of Analytical Standard
The synthesis of a this compound reference standard is essential for the accurate quantification of the analyte. A common synthetic route involves the reaction of 2-chlorobenzoyl chloride with diethylamine.[2]
References
Application Notes and Protocols for the Study of N,N-diethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the investigation of N,N-diethylbenzamide derivatives, focusing on their synthesis, characterization, and biological evaluation as insect repellents and potential therapeutic agents.
Section 1: Synthesis of N,N-diethylbenzamide Derivatives
A common method for the synthesis of N,N-diethylbenzamide derivatives is the acylation of diethylamine with a corresponding benzoyl chloride.[1][2] This can be achieved by reacting the appropriate benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride to form the acyl chloride, which is then reacted with diethylamine.[2] Alternative one-pot synthesis methods exist, for example, using 1,1'-carbonyl-diimidazole to activate the carboxylic acid.[3]
Protocol 1.1: General Synthesis of N,N-diethylbenzamide Derivatives via Acyl Chloride
-
Acid Chloride Formation: In a round-bottom flask, dissolve the desired benzoic acid derivative (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature or reflux until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude benzoyl chloride in anhydrous DCM and cool to 0°C in an ice bath.[1] In a separate flask, dissolve diethylamine (2-2.5 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM.[1] Add the diethylamine solution dropwise to the benzoyl chloride solution.[1]
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-18 hours.[1] Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the desired N,N-diethylbenzamide derivative.[1]
Section 2: In Vitro and In Vivo Evaluation of Insect Repellent Activity
The most well-documented activity of N,N-diethylbenzamide derivatives is insect repellency, with N,N-diethyl-m-toluamide (DEET) being the gold standard.[4][5] Efficacy testing is crucial to determine the protection time and spectrum of activity against various insect species.
Protocol 2.1: Arm-in-Cage Test for Mosquito Repellency
This protocol is based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[4][6]
-
Test Subjects and Mosquitoes: Recruit healthy adult volunteers who have provided informed consent, with protocols approved by an Institutional Review Board (IRB).[4] Use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) that are 5-10 days old and have been starved for at least 12 hours.[7]
-
Repellent Application: Apply a standardized dose (e.g., 1.0 g per 600 cm²) of the N,N-diethylbenzamide derivative formulation to a defined area on the volunteer's forearm.[4][7] The other arm can serve as an untreated control or be used to test a positive control like a 20% DEET solution.[5][7]
-
Exposure and Data Collection: At 30 minutes post-application, the volunteer inserts the treated forearm into a cage containing a known number of female mosquitoes (e.g., 200) for a fixed period (e.g., 3 minutes).[4][7] Record the number of mosquitoes that land and probe. Repeat the exposure at 30-minute intervals until the first confirmed bite occurs. The time from application to the first confirmed bite is the Complete Protection Time (CPT).[5]
-
Data Analysis: Calculate the mean CPT across all volunteers for each derivative. The percentage of protection can also be calculated at each time point relative to the control.[7]
Table 1: Example Data Summary for Insect Repellent Activity
| Compound | Concentration (%) | Mosquito Species | Mean Complete Protection Time (CPT) (hours)[5][7] | Percent Protection at 2 hours (%) |
| Derivative A | 15 | Aedes aegypti | 5.5 | 95 |
| Derivative B | 15 | Aedes aegypti | 7.0 | 99 |
| DEET (Control) | 20 | Aedes aegypti | 6.0 | 98 |
| Derivative A | 15 | Anopheles gambiae | 4.0 | 92 |
| Derivative B | 15 | Anopheles gambiae | 6.5 | 97 |
| DEET (Control) | 20 | Anopheles gambiae | 5.0 | 96 |
Experimental Workflow for Insect Repellent Testing
References
- 1. prepchem.com [prepchem.com]
- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 7. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-N,N-diethylbenzamide, a versatile intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route involves the acylation of diethylamine with 2-chlorobenzoyl chloride. This process is robust, scalable, and affords the desired product in high yield and purity. The protocols provided herein are compiled from established chemical literature and are intended to serve as a comprehensive guide for laboratory and pilot-plant scale production.
Introduction
This compound is a substituted benzamide derivative with potential applications in the development of new bioactive molecules.[1] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antihypertensive, and antimicrobial properties. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research and development community. The most common and direct method for the synthesis of N,N-disubstituted benzamides is the reaction of a corresponding benzoyl chloride with a secondary amine.[2][3] This document outlines a detailed protocol for this transformation, along with data presentation and visualizations to aid in its implementation.
Chemical Reaction
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and diethylamine.
Reaction Scheme:
2-Chlorobenzoyl Chloride + Diethylamine → this compound + Diethylammonium chloride
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Chlorobenzoyl chloride | 2-chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | 238 | -4 to -3 | 1.382 |
| Diethylamine | N-ethylethanamine | 109-89-7 | C₄H₁₁N | 73.14 | 55.5 | -50 | 0.707 |
| This compound | This compound | 10345-79-6 | C₁₁H₁₄ClNO | 211.69 | Not Available | Not Available | Not Available |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Notes |
| Stoichiometry (2-chlorobenzoyl chloride : diethylamine) | 1 : 2.2 | An excess of diethylamine is used to act as a base to neutralize the HCl byproduct. |
| Solvent | Dichloromethane (DCM) | Other inert solvents like diethyl ether or toluene can also be used. |
| Reaction Temperature | 0 - 10 °C (addition), Room Temperature (reaction) | The reaction is exothermic; initial cooling is necessary for controlled addition. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous wash (HCl, NaHCO₃, brine) | To remove excess diethylamine and salts. |
| Purification | Distillation under reduced pressure or column chromatography | For high-purity product. |
| Typical Yield | > 90% | Based on analogous reactions. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N,N-disubstituted benzamides.[2][3]
Materials:
-
2-Chlorobenzoyl chloride (1.0 eq)[5]
-
Diethylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked reaction vessel, dissolve diethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Addition of Acyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred diethylamine solution via a dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the progress of the reaction by TLC until the starting material (2-chlorobenzoyl chloride) is completely consumed.
-
Quenching and Work-up: Cool the reaction mixture again to 0-5 °C. Slowly add 1 M HCl to quench the reaction and dissolve the diethylammonium chloride salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2-Chlorobenzoyl Chloride
For instances where the starting material is not commercially available, it can be synthesized from 2-chlorobenzaldehyde.[6][7]
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (catalytic amount, e.g., 0.1 eq)
-
Chlorine gas (Cl₂)
-
Reaction vessel with gas inlet tube, reflux condenser, and thermometer
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-chlorobenzaldehyde and a catalytic amount of phosphorus pentachloride (the aldehyde to PCl₅ ratio can range from 1:0.05 to 1:0.2).[6]
-
Chlorination: Heat the mixture to 140-170 °C.[6] Bubble dry chlorine gas through the mixture for 5-8 hours.[6] The reaction progress can be monitored by gas chromatography.
-
Purification: After the reaction is complete, cool the mixture and distill under reduced pressure to obtain pure 2-chlorobenzoyl chloride. The product typically boils at 135-140 °C at 16 mmHg.[6] A yield of over 90% with purity above 95% can be achieved with this method.[6]
Visualizations
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Key Parameter Relationships
Caption: Factors influencing the yield and purity of the final product.
References
- 1. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 4. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
2-Chloro-N,N-diethylbenzamide: A Versatile Building Block in Modern Organic Synthesis
For Immediate Release
2-Chloro-N,N-diethylbenzamide has emerged as a highly versatile and strategic building block for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a directing amide group and a reactive chloro substituent on an aromatic ring, provides a powerful handle for the regioselective synthesis of complex, polysubstituted aromatic compounds. This document outlines key applications, detailed experimental protocols, and the synthetic utility of this important intermediate.
Key Applications
The primary synthetic applications of this compound revolve around two main areas of reactivity: Directed ortho-Metalation (DoM) and as a substrate for cross-coupling and nucleophilic substitution reactions.
Directed ortho-Metalation (DoM)
The N,N-diethylamide group is a powerful Directed Metalation Group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the amide. In the case of this compound, this directs metalation to the C6 position, enabling the introduction of a wide variety of electrophiles with high regioselectivity. This strategy is instrumental in the synthesis of contiguously substituted aromatic systems.
Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions
The presence of the chlorine atom on the aromatic ring allows for its displacement by various nucleophiles through Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Experimental Protocols
Directed ortho-Metalation (DoM) and Electrophilic Quench
This protocol describes the general procedure for the ortho-lithiation of N,N-diethylbenzamides and subsequent reaction with an electrophile.
General Procedure: To a solution of the N,N-diethylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added sec-butyllithium (s-BuLi) (1.2 equivalents) dropwise. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete metalation. The desired electrophile (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Entry | Substrate | Electrophile | Product | Yield (%) |
| 1 | N,N-diethylbenzamide | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diethylbenzamide | 95 |
| 2 | N,N-diethylbenzamide | I₂ | 2-Iodo-N,N-diethylbenzamide | 92 |
| 3 | 2-Methyl-N,N-diethylbenzamide | Me₃SiCl | 2-Methyl-6-(trimethylsilyl)-N,N-diethylbenzamide | 88 |
| 4 | 2-Methoxy-N,N-diethylbenzamide | MeOD | 2-Methoxy-6-deutero-N,N-diethylbenzamide | 96 (d) |
Diagram of the Directed ortho-Metalation (DoM) Workflow:
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the cross-coupling of an aryl chloride with a boronic acid.
General Procedure: In a reaction vessel, this compound (1.0 equivalent), the corresponding boronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) are combined. The vessel is evacuated and backfilled with an inert gas. A suitable solvent system (e.g., toluene/ethanol/water) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 98 |
Diagram of the Suzuki-Miyaura Cross-Coupling Catalytic Cycle:
Formulation of 2-Chloro-N,N-diethylbenzamide for Experimental Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 2-Chloro-N,N-diethylbenzamide for use in experimental assays. Due to the limited availability of specific data for this compound, the following protocols are based on general principles for formulating hydrophobic compounds and data from structurally related molecules. Optimization will be required for specific experimental conditions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are important for developing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 10345-79-6 | PubChem[1] |
| Predicted LogP | 2.9 | ChemAxon |
Formulation Strategies for In Vitro Assays
Given the predicted hydrophobic nature of this compound, careful selection of a solvent system is crucial for achieving the desired concentrations in aqueous assay buffers while minimizing solvent-induced artifacts.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound in a sterile, conical tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Working Solution Preparation
The stock solution should be serially diluted to prepare working solutions for the final assay. It is critical to ensure that the final concentration of the organic solvent in the assay medium is low (typically ≤ 0.5% v/v) to avoid toxicity to cells or interference with the assay components.
Protocol for Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
From the intermediate dilutions, add a small volume to the pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired concentrations.
-
Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation of the compound.
-
Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Caption: Workflow for stock and working solution preparation.
Formulation Strategies for In Vivo Assays
For in vivo studies, the formulation must be biocompatible and suitable for the chosen route of administration. The use of organic solvents should be minimized or avoided if possible.
Solubilizing Excipients
A common approach for hydrophobic compounds is to use a mixture of co-solvents and surfactants. A widely used vehicle for preclinical studies is a formulation containing polyethylene glycol (PEG), propylene glycol (PG), and a surfactant like Tween® 80 or Cremophor® EL.
Example Formulation (to be optimized):
| Component | Percentage (v/v) |
| DMSO | 5-10% |
| PEG 400 | 30-40% |
| Saline (0.9% NaCl) | 50-65% |
Protocol for In Vivo Formulation:
-
Dissolve the this compound in DMSO.
-
Add PEG 400 and mix thoroughly.
-
Slowly add the saline while continuously mixing to form a clear solution.
-
The final formulation should be sterile-filtered before administration.
-
The tolerability of the vehicle should be assessed in a pilot study.
Experimental Protocols (General)
As the biological target and mechanism of action of this compound are not well-defined in publicly available literature, the following are general protocols for initial screening and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (prepared as described in section 2.2) for a specified duration (e.g., 24, 48, 72 hours). Include vehicle control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Hypothetical Signaling Pathway Investigation
Given that many benzamide derivatives interact with G-protein coupled receptors (GPCRs), a potential starting point for investigation could be a GPCR signaling pathway. The diagram below illustrates a generic GPCR pathway that could be explored.
Caption: A generic G-protein coupled receptor signaling pathway.
Experiments to investigate such a pathway could include measuring changes in second messenger levels (e.g., cAMP or intracellular calcium) or assessing the phosphorylation status of downstream kinases in response to treatment with this compound.
Conclusion
The successful use of this compound in experimental assays is highly dependent on the development of an appropriate formulation. The protocols and information provided herein offer a starting point for researchers. It is imperative to empirically determine the solubility and to optimize the formulation for each specific application to ensure reliable and reproducible results. Always perform necessary controls, including vehicle controls and assessments of vehicle toxicity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N,N-diethylbenzamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Chloro-N,N-diethylbenzamide, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound? A1: The most common synthesis method is a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This involves reacting 2-chlorobenzoyl chloride with diethylamine. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the diethylamine, rendering it non-nucleophilic and halting the reaction.[1][2]
Q2: What are the most critical parameters affecting the reaction yield? A2: Several factors significantly influence the yield:
-
Reagent Purity: Moisture in the reagents or solvent can hydrolyze the 2-chlorobenzoyl chloride starting material into the unreactive 2-chlorobenzoic acid.[1][3] Starting materials should be of high purity (e.g., 98% or higher).[4]
-
Stoichiometry: The molar ratios of 2-chlorobenzoyl chloride, diethylamine, and the base are crucial. Using a slight excess of the amine and base can ensure the reaction goes to completion, but a large excess of the acyl chloride can lead to side reactions.[1]
-
Reaction Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C), especially during the addition of 2-chlorobenzoyl chloride, is essential to minimize the formation of side products.[1][2]
-
Choice of Base and Solvent: The selection of a suitable base (e.g., triethylamine, sodium hydroxide) and an anhydrous, inert solvent (e.g., methylene chloride, THF) impacts reaction rate, solubility, and side reactions.[1][2][4]
Q3: How can the progress of the reaction be monitored? A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][4] By taking small aliquots from the reaction mixture over time, one can observe the consumption of the starting materials (2-chlorobenzoyl chloride and diethylamine) and the formation of the this compound product. A common eluent system for TLC is a mixture of ethyl acetate and hexane.[1]
Q4: What are the common side products, and how can they be avoided? A4: The most prevalent side product is 2-chlorobenzoic acid, which forms from the hydrolysis of 2-chlorobenzoyl chloride due to moisture.[1][3] To avoid this, all glassware must be thoroughly dried, and anhydrous solvents should be used, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][3] Other impurities can arise from side reactions if the temperature is not properly controlled.[1]
Q5: What is the recommended method for purifying the final product? A5: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and any water-soluble salts. The crude product can then be purified. For solid products, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is common.[1] If the product is an oil, purification is often achieved via vacuum distillation or column chromatography.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degraded or Wet Reagents: 2-chlorobenzoyl chloride is highly sensitive to moisture.[3][6] | 1. Use freshly opened or purified reagents. Ensure solvents are anhydrous. Perform the reaction under an inert (N₂ or Ar) atmosphere.[1] |
| 2. Incorrect Stoichiometry: Insufficient diethylamine or base will result in incomplete conversion. | 2. Use a slight excess (e.g., 1.05–1.2 equivalents) of diethylamine and base relative to the 2-chlorobenzoyl chloride. | |
| 3. Reaction Temperature Too Low: While initial cooling is critical, the reaction may need to reach room temperature to proceed to completion. | 3. After the dropwise addition of 2-chlorobenzoyl chloride at 0–5 °C, allow the mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.[1] | |
| Formation of Significant Side Products | 1. Presence of Water: Leads to the formation of 2-chlorobenzoic acid.[1][3] | 1. Thoroughly dry all glassware and use anhydrous solvents. An inert atmosphere is recommended.[1] |
| 2. Reaction Temperature Too High: The exothermic reaction can lead to side reactions if not controlled.[1] | 2. Add the 2-chlorobenzoyl chloride solution dropwise to the cooled amine solution in an ice bath to maintain a low temperature (0–5 °C).[2] | |
| Product is an Oil or Sticky Solid | 1. Incomplete Reaction: Unreacted starting materials can result in an impure, oily product. | 1. Ensure the reaction has gone to completion by monitoring with TLC. Extend the reaction time if necessary. |
| 2. Purification Issues: The product may have a low melting point or impurities are preventing crystallization. | 2. If recrystallization fails, attempt purification via column chromatography or Kugelrohr distillation for oily products.[2] | |
| Difficult Product Isolation | 1. Inefficient Extraction: The product may remain in the aqueous phase during work-up. | 1. Ensure the pH of the aqueous layer is appropriate to keep the amide product in its neutral, organic-soluble form. Perform multiple extractions with a suitable organic solvent.[1] |
| 2. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid
This procedure details the conversion of 2-chlorobenzoic acid to its more reactive acid chloride derivative, a necessary precursor for the amidation reaction.[6][7]
Materials:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Toluene or another inert solvent
-
Reflux condenser and drying tube
-
Heating mantle and magnetic stirrer
Procedure:
-
In a fume hood, add 2-chlorobenzoic acid to a round-bottom flask equipped with a magnetic stir bar.
-
Add an inert solvent such as toluene, followed by the careful addition of an excess (e.g., 2 equivalents) of thionyl chloride.[7]
-
Attach a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[7]
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chlorobenzoyl chloride is often a yellow oil or low-melting solid and can typically be used in the next step without further purification.[6][8]
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with diethylamine.
Materials:
-
2-Chlorobenzoyl chloride
-
Diethylamine
-
Triethylamine (TEA) or 1N Sodium Hydroxide (NaOH)
-
Anhydrous methylene chloride (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware, ice bath, and magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar in an ice bath.
-
Dissolve diethylamine (1.0 eq) and a base like triethylamine (1.1 eq) in anhydrous methylene chloride.[2]
-
In a separate dropping funnel, dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous methylene chloride.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the stirred, cooled amine solution over 20-30 minutes, ensuring the internal temperature remains between 0 and 5 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 3-18 hours) until TLC indicates the consumption of the starting material.[2][4]
-
Work-up:
-
Wash the reaction mixture with water, followed by a brine solution.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
-
Isolation:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in amide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 2-Chloro-N,N-diethylbenzamide by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Chloro-N,N-diethylbenzamide using column chromatography. Below are frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in achieving high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh for flash chromatography) is the most common and effective stationary phase for the purification of moderately polar compounds like this compound.
Q2: How do I determine the best mobile phase (eluent) for the separation?
A2: The optimal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ideal mobile phase should provide a retention factor (Rf) for this compound in the range of 0.2-0.4 for optimal separation on a column.[1]
Q3: Can this compound degrade on silica gel?
A3: Amides can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1] It is advisable to perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before developing it to see if any new spots appear. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1]
Q4: How can I monitor the progress of the purification during column chromatography?
A4: The elution of the compound should be monitored by collecting fractions and analyzing them using TLC. By spotting the collected fractions on a TLC plate alongside a sample of the crude mixture and a pure standard (if available), you can identify which fractions contain the pure product.
Q5: What is a typical loading capacity for silica gel in this type of purification?
A5: As a general rule, a silica gel to crude material ratio of 30:1 to 50:1 (w/w) is recommended. For difficult separations, this ratio can be increased to 100:1 or higher to improve resolution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Problem: Poor separation between this compound and impurities.
-
Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving the components of the mixture.
-
Solution: Systematically test different ratios of your solvent system (e.g., varying percentages of ethyl acetate in hexanes) using TLC to find a composition that maximizes the separation between the desired product and impurities. Aim for an Rf value of 0.2-0.4 for the product.[1]
-
-
Cause 2: Column Overloading. Too much crude material has been loaded onto the column for the amount of silica gel used.
-
Solution: Reduce the amount of sample loaded onto the column or increase the amount of silica gel. A higher silica-to-sample ratio (e.g., >50:1) is often necessary for challenging separations.
-
-
Cause 3: Improper Column Packing. Channeling or cracks in the silica gel bed can lead to a non-uniform flow of the mobile phase, resulting in poor separation.
-
Solution: Ensure the column is packed uniformly as a slurry and that the silica bed is never allowed to run dry. Gently tapping the column during packing can help to dislodge air bubbles and ensure a homogenous packing.
-
Problem: The product elutes with streaking or tailing.
-
Cause 1: Compound Insolubility. The product may have low solubility in the mobile phase, causing it to streak as it moves through the column.
-
Solution: Ensure the chosen mobile phase is a good solvent for your compound. If solubility is an issue, you may need to consider a different solvent system.
-
-
Cause 2: Interaction with Silica Gel. The amide functionality may be interacting with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a modifier to the mobile phase. For a basic compound, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape by neutralizing the acidic sites on the silica gel.[2]
-
Problem: The product does not elute from the column.
-
Cause 1: Mobile Phase is Not Polar Enough. The eluent may not have sufficient polarity to move the compound through the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, can be effective.
-
-
Cause 2: Compound Degradation. The compound may have decomposed on the column.
-
Solution: As mentioned in the FAQs, test the stability of your compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[1]
-
Problem: Low recovery of the purified product.
-
Cause 1: Irreversible Adsorption or Decomposition. The product may be strongly adsorbed to the silica gel or may have decomposed during the purification process.
-
Solution: If decomposition is suspected, use a less reactive stationary phase. If strong adsorption is the issue, a more polar eluent system may be required to elute the compound.
-
-
Cause 2: Product Eluted in a Large Volume of Solvent. The product may be spread across many fractions, and some may have been discarded if the concentration was too low to detect by TLC.
-
Solution: Combine all fractions that show the presence of the product, even if the spot on the TLC is faint. Concentrate a small aliquot of later fractions to see if more product can be detected.
-
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography of this compound. The optimal values should be determined experimentally.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash column chromatography. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | A gradient of increasing polarity is often effective. Start with a low percentage of the more polar solvent. |
| Target Rf Value | 0.2 - 0.4 | Determined by preliminary TLC analysis for optimal separation.[1] |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Sample Loading | Dry loading or minimal solvent | To ensure a narrow starting band and better resolution. |
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound.
1. Preliminary TLC Analysis a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Prepare several TLC chambers with different mobile phase compositions (e.g., 10%, 20%, 30% ethyl acetate in hexanes). c. Spot the crude mixture on TLC plates and develop them in the prepared chambers. d. Visualize the plates under UV light (254 nm) and identify the solvent system that gives the desired product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
2. Column Preparation a. Select a glass column of an appropriate size for the amount of silica gel to be used. b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. d. With the stopcock open, pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. e. Once the silica has settled, add another thin layer of sand on top to protect the silica bed. f. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel. Do not let the solvent level drop below the top layer of sand.
3. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection a. Carefully add the mobile phase to the top of the column. b. Open the stopcock and begin collecting the eluent in a series of labeled test tubes or flasks. c. Maintain a constant level of solvent above the silica bed to avoid the column running dry. d. If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined plan.
5. Fraction Analysis and Product Isolation a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Degradation Pathways of 2-Chloro-N,N-diethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-N,N-diethylbenzamide under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This is anticipated under acidic, alkaline, and thermal stress conditions. This hydrolysis results in the formation of two main degradation products: 2-chlorobenzoic acid and diethylamine.[1][2] Other potential but less common degradation pathways could involve the substitution or reduction of the chlorine atom on the benzene ring.[3]
Q2: What are the expected degradation products of this compound?
A2: The expected major degradation products are:
-
2-Chlorobenzoic acid: Formed from the cleavage of the amide bond. It is a white solid with a melting point of approximately 142°C.[4]
-
Diethylamine: Also formed from the amide bond cleavage. It is a colorless liquid with a strong ammonia-like odor and a boiling point of 56°C.[5][6][7]
Under specific stress conditions, other minor degradation products might be possible, but 2-chlorobenzoic acid and diethylamine are the primary products of hydrolysis.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the most suitable technique for separating and quantifying this compound from its degradation products.[8][9] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that provides molecular weight and structural information.[10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies of this compound.
Issue 1: No or minimal degradation observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution (Acid/Base Hydrolysis): Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increase the temperature (e.g., from 60°C to 80°C), or prolong the reaction time.[12]
-
Solution (Oxidative Degradation): Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the exposure time.
-
Solution (Thermal Degradation): Increase the temperature in incremental steps. Be cautious as excessively high temperatures can lead to complex and irrelevant degradation profiles.[13]
-
Solution (Photolytic Degradation): Ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines.[14] The exposure duration may also need to be extended.
-
-
Possible Cause: Poor solubility of this compound in the stress medium.
-
Solution: Use a co-solvent such as methanol or acetonitrile to ensure the compound is fully dissolved before subjecting it to stress conditions.[12]
-
Issue 2: Complete degradation of the parent compound is observed, making it difficult to study the degradation pathway.
-
Possible Cause: The stress conditions are too aggressive.
-
Solution (Acid/Base Hydrolysis): Decrease the concentration of the acid or base, lower the temperature, or shorten the reaction time.
-
Solution (Oxidative Degradation): Reduce the concentration of the oxidizing agent or the exposure time.
-
Solution (All Conditions): Conduct a time-course study, analyzing samples at multiple time points to identify the optimal duration to achieve a target degradation of 10-30%.
-
Issue 3: Unidentified peaks are present in the chromatogram.
-
Possible Cause: Formation of unexpected degradation products.
-
Solution: Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.[8][9] This information, along with fragmentation patterns, can help in elucidating the structures of the unknown degradants.[10][11] Consider the possibility of secondary degradation products, where the initial degradants undergo further reactions.
-
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Heat the mixture at 80°C for 24 hours in a water bath.
-
After cooling, neutralize the solution with 1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).
-
Heat the mixture at 80°C for 12 hours in a water bath.
-
After cooling, neutralize the solution with 1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
Thermal Degradation
-
Place a known amount of solid this compound in a hot air oven at 100°C for 48 hours.
-
After the specified time, dissolve the sample in the mobile phase to obtain a concentration of approximately 100 µg/mL for analysis.
Photolytic Degradation
-
Expose a solution of this compound (approximately 100 µg/mL in a suitable solvent) in a transparent container to a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV light, as per ICH Q1B guidelines.[14]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
Data Presentation
| Stress Condition | Reagent/Condition | Duration | Temperature | Major Degradation Products | % Degradation (Hypothetical) |
| Acidic Hydrolysis | 1 M HCl | 24 hours | 80°C | 2-Chlorobenzoic acid, Diethylamine | 25% |
| Alkaline Hydrolysis | 1 M NaOH | 12 hours | 80°C | 2-Chlorobenzoic acid, Diethylamine | 40% |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | Room Temp | To be determined by LC-MS | 15% |
| Thermal Degradation | Dry Heat | 48 hours | 100°C | 2-Chlorobenzoic acid, Diethylamine | 10% |
| Photolytic Degradation | ICH Q1B exposure | - | Ambient | To be determined by LC-MS | 5% |
Note: The percentage of degradation is hypothetical and will vary based on the exact experimental conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Diethylamine | 109-89-7 [chemicalbook.com]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. Diethylamine - Wikipedia [en.wikipedia.org]
- 8. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
Technical Support Center: Resolving Solubility Issues of 2-Chloro-N,N-diethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Chloro-N,N-diethylbenzamide in aqueous solutions.
Troubleshooting Guide
Users encountering difficulties in dissolving this compound can follow this step-by-step guide to identify and resolve the issue.
Technical Support Center: Optimization of N,N-diethylbenzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N,N-diethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N-diethylbenzamide?
A1: The most prevalent methods for synthesizing N,N-diethylbenzamide involve the acylation of diethylamine with a benzoic acid derivative. Key methods include:
-
The Acyl Chloride Method: Reacting benzoyl chloride with diethylamine, typically in the presence of a base to neutralize the HCl byproduct.[1][2]
-
Coupling Agent-Mediated Amidation: Activating benzoic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), followed by the addition of diethylamine.[3][4][5][6][7][8] This method is often preferred for its mild reaction conditions and the formation of water-soluble byproducts, which simplifies purification.[5][6][7][8]
-
Oxidative Coupling: Coupling of a carboxylic acid with an amine using a catalyst, such as a copper-based metal-organic framework, in the presence of an oxidant.[9][10]
Q2: I am getting a low yield in my reaction. What are the potential causes?
A2: Low yields in N,N-diethylbenzamide synthesis can stem from several factors, depending on the chosen method. Common causes include:
-
Incomplete reaction: This could be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Hydrolysis of starting materials: Benzoyl chloride is susceptible to hydrolysis, which can be mitigated by using anhydrous solvents and reagents.[11]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: N,N-diethylbenzamide can be lost during extraction if emulsions form or during purification if the incorrect technique is chosen. In the acyl chloride method, the diethylamine hydrochloride byproduct can sometimes trap the product, leading to lower yields.[12]
Q3: What are the common impurities I should look out for, and how can I remove them?
A3: Common impurities include unreacted starting materials (benzoic acid, diethylamine), byproducts from side reactions, and residual solvent.
-
Unreacted benzoic acid: Can typically be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).
-
Unreacted diethylamine and triethylamine (if used): Can be removed by washing with an acidic aqueous solution (e.g., dilute HCl).
-
Byproducts: The nature of byproducts will depend on the synthetic route. Purification is typically achieved through column chromatography, distillation, or recrystallization. For the CDI coupling method, the byproducts are imidazole and carbon dioxide, which are generally easy to remove.[13]
Q4: My crude product is a yellow oil, but the pure compound should be colorless. What is causing the color?
A4: A yellow coloration in the crude product is not uncommon and can be caused by impurities or degradation products.[12] High reaction temperatures can sometimes lead to the formation of colored byproducts.[5] Purification by distillation or column chromatography should yield a colorless product.[1][2]
Troubleshooting Guides
Acyl Chloride Method
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Hydrolysis of benzoyl chloride: Benzoyl chloride reacts with water to form benzoic acid.[11] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a moderate increase in temperature. Ensure the stoichiometry of reagents is correct; an excess of diethylamine is sometimes used. | |
| Product loss during workup: The diethylamine hydrochloride byproduct can be difficult to filter and may retain some of the product.[12] | After filtration of the salt, wash it thoroughly with the reaction solvent to recover any trapped product. | |
| Reaction is too exothermic and difficult to control | Rapid addition of benzoyl chloride: The reaction between benzoyl chloride and diethylamine is highly exothermic.[12] | Add the benzoyl chloride dropwise to a cooled solution of diethylamine and triethylamine. Use an ice bath to maintain a low temperature (e.g., 0-10 °C) during the addition.[12] |
| Impure Product | Presence of unreacted starting materials or byproducts. | Purify the crude product by vacuum distillation or column chromatography.[1][2] Washing the organic extract with dilute acid and base can remove basic and acidic impurities, respectively. |
Coupling Agent Method (using CDI)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive CDI: 1,1'-Carbonyldiimidazole is moisture-sensitive and can degrade over time. | Use fresh or properly stored CDI. Consider purchasing from a reputable supplier. |
| Incomplete activation of benzoic acid: The reaction between benzoic acid and CDI may not have gone to completion before the addition of diethylamine. | Allow sufficient time for the activation step. This can be monitored by the cessation of CO2 evolution. | |
| Competitive side reactions: If other nucleophiles are present (e.g., water), they can react with the activated intermediate. | Ensure the use of anhydrous solvents and reagents. | |
| Reaction does not proceed | Poor quality solvent or reagents. | Use high-purity, anhydrous solvents and reagents. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of benzoic acid, CDI, and diethylamine are used. A slight excess of CDI is often employed.[3] | |
| Difficulty in Purification | Presence of imidazole byproduct. | Imidazole is water-soluble and can be removed by aqueous workup.[5][6][7][8] Multiple extractions with water or dilute acid may be necessary. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N,N-diethylbenzamide Synthesis
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acyl Chloride | Benzoyl chloride, Diethylamine | Triethylamine | Methylene chloride | 0 to RT | 18 | ~95 | [1] |
| CDI Coupling (DEET) | m-Toluic acid, Diethylamine | 1,1'-Carbonyldiimidazole (CDI), 4-DMAP | Dichloromethane | 35-40 | 1.5 | 94-95 | [3][4][5][6][7][8] |
| Oxidative Coupling (DEET) | 3-Toluic acid, N,N-diethylformamide | bcmim-Cu, TBHP | N,N-diethylformamide | 100 | 3 | 95 | [9] |
Experimental Protocols
1. Acyl Chloride Method [1]
A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is cooled in an ice bath. Benzoyl chloride (4.9 g) is added dropwise with stirring. After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 18 hours. The precipitated triethylamine hydrochloride is removed by filtration and washed with methylene chloride. The combined filtrates are washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by vacuum distillation.
2. Coupling Agent Method (using CDI for DEET synthesis) [3]
A solution of m-toluic acid (e.g., 2.5 mol), 1,1'-carbonyldiimidazole (3.0 mol), and a catalytic amount of 4-dimethylaminopyridine (0.075 mol) in dry dichloromethane is stirred at room temperature and then heated to reflux (35-40 °C) until the starting acid is consumed (monitored by TLC). Diethylamine (5.0 mol) is then added, and heating is continued until the intermediate acylimidazole is consumed (monitored by TLC). The reaction mixture is cooled, and dichloromethane is added. The pH is adjusted to 9-10 with 5% sodium hydroxide solution. The organic layer is separated, washed with cold water, and then the pH is adjusted to 5-6 with 10% HCl. The organic layer is again separated, washed with cold water, and dried over anhydrous sodium sulfate. The solvent is evaporated under vacuum to give the product.
Mandatory Visualization
Caption: Reaction pathway for N,N-diethylbenzamide synthesis via the acyl chloride method.
Caption: Experimental workflow for the CDI-mediated synthesis of N,N-diethylbenzamide.
Caption: A logical troubleshooting workflow for optimizing N,N-diethylbenzamide synthesis.
References
- 1. hepatochem.com [hepatochem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 6. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 7. scielo.sld.cu [scielo.sld.cu]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. growingscience.com [growingscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Chloro-N,N-diethylbenzamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-N,N-diethylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up operations.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. Ensure efficient mixing, especially at a larger scale, to maintain homogeneity. |
| Hydrolysis of 2-Chlorobenzoyl Chloride: Presence of moisture in the reactants or solvent. | Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Handle 2-chlorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] | |
| Side Reaction with Solvent: Use of protic solvents like alcohols. | Employ aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) for the reaction.[1] | |
| Suboptimal Stoichiometry: Incorrect molar ratio of reactants and base. | Carefully control the stoichiometry. A slight excess of diethylamine may be used, but a large excess can complicate purification. Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine) is used to neutralize the HCl generated. | |
| Product Contamination/ Impurities | Presence of Unreacted 2-Chlorobenzoyl Chloride | Improve the efficiency of the work-up procedure. A quench with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted acid chloride. |
| Formation of Diacylated Byproduct: Reaction of a second molecule of 2-chlorobenzoyl chloride with the product. | This is less common with secondary amines like diethylamine but can be minimized by controlling the addition rate of 2-chlorobenzoyl chloride and maintaining a moderate reaction temperature. | |
| Hydrolysis Product (2-Chlorobenzoic Acid): As a result of moisture contamination. | In addition to using anhydrous conditions, the final product can be purified by washing the organic phase with a mild aqueous base to remove acidic impurities like 2-chlorobenzoic acid. | |
| Poor Physical Properties of Product (e.g., color, crystallinity) | Residual Impurities: Trace amounts of colored byproducts or residual solvents. | Implement a robust purification strategy. Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or column chromatography (for smaller scales) can be effective. Activated carbon treatment of the product solution can also help remove colored impurities. |
| Thermal Degradation: High temperatures during reaction or distillation. | Avoid excessive heating. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. | |
| Difficult Work-up and Isolation | Emulsion Formation: During aqueous washes of the reaction mixture. | Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Slow and gentle agitation during extraction can also help prevent emulsion formation. |
| Product Oiling Out: During crystallization. | Ensure a suitable solvent system is used for recrystallization. Slow cooling and seeding with a small crystal of the pure product can promote proper crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the acylation of diethylamine with 2-chlorobenzoyl chloride.[2][3] This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: Why is the choice of base important in this reaction?
A2: A base is crucial to scavenge the HCl generated during the reaction. If not neutralized, the HCl will react with the diethylamine to form diethylammonium chloride, a salt that is not nucleophilic and will not react with the 2-chlorobenzoyl chloride, thus halting the desired reaction.[4][5] Tertiary amines like triethylamine or diisopropylethylamine are commonly used as they do not compete with diethylamine in reacting with the acid chloride.
Q3: What are the primary side reactions to be aware of during the scale-up?
A3: The main side reaction is the hydrolysis of the highly reactive 2-chlorobenzoyl chloride by any trace amounts of water, which forms 2-chlorobenzoic acid.[1] If an alcohol is used as a solvent, a corresponding ester will be formed as a byproduct.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the consumption of the starting materials (2-chlorobenzoyl chloride and diethylamine) and the formation of the product. For more quantitative analysis, HPLC is recommended.
Q5: What are the recommended safety precautions when handling 2-chlorobenzoyl chloride?
A5: 2-Chlorobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] Contact with skin and eyes should be avoided, and inhalation of its vapors is harmful.[2] Ensure that all equipment is dry and work under an inert atmosphere if possible.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
-
2-Chlorobenzoyl chloride
-
Diethylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add diethylamine (1.1 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
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Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system if necessary.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized during scale-up.
| Parameter | Lab-Scale | Pilot-Scale | Key Considerations for Scale-Up |
| Reactant Ratio (Acid Chloride:Amine:Base) | 1 : 1.1 : 1.2 | 1 : 1.05 : 1.1 | Tighter control of stoichiometry to reduce cost and simplify purification. |
| Solvent Volume | 5-10 mL / mmol of acid chloride | 3-7 L / mol of acid chloride | Reduce solvent usage to improve process efficiency and reduce waste. |
| Temperature | 0 °C to Room Temp. | 10-30 °C | Improved heat transfer management is critical to control the exothermic reaction. |
| Addition Time | 30 minutes | 1-2 hours | Slower addition rate to manage heat evolution and ensure good mixing. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower on a larger scale due to transfer losses and less ideal mixing. |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
troubleshooting peak tailing in HPLC analysis of 2-Chloro-N,N-diethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Chloro-N,N-diethylbenzamide, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the front.[1][2] This can compromise the accuracy of quantification and the resolution of closely eluting peaks.[1][3][4] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Is the peak tailing observed for this compound?
Q1: What are the primary causes of peak tailing for this compound?
A1: For an amide compound like this compound, peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The most common cause is the interaction of the compound with acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2][5] Other contributing factors can include:
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Column Overload: Injecting too much sample can saturate the stationary phase.[5]
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Column Degradation: Loss of stationary phase or contamination of the column can create active sites for unwanted interactions.
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Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized for the analyte can lead to poor peak shape.[6][7][8]
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System Issues: Extra-column volume from long or wide-bore tubing can cause band broadening and peak tailing.[5]
Q2: How can I mitigate secondary interactions with silanol groups?
A2: Several strategies can be employed to reduce the interaction between this compound and residual silanol groups on the column:
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Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) protonates the silanol groups (Si-OH), reducing their ability to interact with the analyte through hydrogen bonding or ion-exchange.[1][5][9]
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Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to minimize their availability for secondary interactions.
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Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups. However, this approach can sometimes lead to shorter column lifetimes.
Q3: My peak shape is good at low pH, but the retention time is too short. What should I do?
A3: When the mobile phase pH is lowered to suppress silanol interactions, this compound may become more polar, leading to reduced retention on a reversed-phase column. To increase the retention time while maintaining good peak shape, you can decrease the strength of the mobile phase. This is achieved by reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1]
Q4: Could my sample be overloading the column?
A4: Yes, column overload is a common cause of peak distortion, which can manifest as tailing or fronting.[5] To test for this, dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. You can address this by either diluting your sample or reducing the injection volume.[5]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
Quantitative Data Summary
The following tables summarize the effect of mobile phase pH and column temperature on peak asymmetry. While this data is for the structurally similar 2,6-Dichlorobenzamide, the principles are directly applicable to this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Observation |
| 7.0 | > 2.0 | Significant peak tailing due to interaction with ionized silanols. |
| 4.5 | 1.5 - 2.0 | Reduced tailing, but still present. |
| 2.7 | 1.1 - 1.3 | Symmetrical peak shape achieved. [1] |
Table 2: Effect of Column Temperature on Peak Shape
| Column Temperature | Observation |
| 25°C | May show slight tailing depending on other parameters. |
| 30-40°C | Often improves peak shape and reduces mobile phase viscosity. [1] |
| > 50°C | May lead to changes in selectivity and is not always necessary for this type of analyte. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound, optimized for good peak shape.
1. Instrumentation and Materials
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. An end-capped column is preferred.
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Solvents: HPLC grade acetonitrile and water.
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Reagents: Formic acid or phosphoric acid (for mobile phase modification). This compound reference standard.
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Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v).
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | Start with a composition that provides adequate retention (e.g., 70% A, 30% B) and adjust as needed. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL |
| Column Temp. | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 230 nm or 254 nm) |
3. Sample Preparation
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Standard Solution: Prepare a stock solution of the this compound reference standard in the sample diluent (e.g., 1 mg/mL). Prepare working standards by serial dilution.
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Sample Solution: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range.
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Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Frequently Asked Questions (FAQs)
Q5: Why is a low mobile phase pH recommended for analyzing this compound?
A5: A low mobile phase pH (around 2.5-3.0) is recommended to suppress the ionization of residual silanol groups on the silica-based stationary phase.[1][5][9] These silanol groups are acidic and can cause peak tailing through secondary interactions with the analyte. By keeping the pH low, the silanols are protonated and less likely to interact with the this compound molecule, resulting in a more symmetrical peak.
Q6: Can the choice of organic modifier in the mobile phase affect peak shape?
A6: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape.[10] While both are commonly used in reversed-phase HPLC, they have different solvent strengths and can lead to different selectivities and peak shapes. Acetonitrile is often preferred as it typically has a lower viscosity, leading to higher efficiency and sharper peaks.
Q7: What is an acceptable tailing factor for my analysis?
A7: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf value between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 may be acceptable. However, for regulated environments, the acceptable limit is often set at or below 2.0.[9]
Q8: If all the peaks in my chromatogram are tailing, what is the likely cause?
A8: If all peaks are tailing, it is less likely to be a specific chemical interaction with the analyte and more likely a system-wide issue.[5] Common causes include:
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A void or channel in the column packing.
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A partially blocked frit at the column inlet.
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Significant extra-column volume in the tubing between the injector, column, and detector.
In this case, you should first try replacing the column. If the problem persists, inspect and optimize your system tubing and connections.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
minimizing impurity formation in 2-Chloro-N,N-diethylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-N,N-diethylbenzamide. Our aim is to help you minimize impurity formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of diethylamine with 2-chlorobenzoyl chloride. The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]
Q2: What are the most common impurities I should expect in this synthesis?
A2: The primary impurities often stem from side reactions of the starting materials and intermediates. Key impurities include:
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2-Chlorobenzoic acid: Formed by the hydrolysis of the highly reactive 2-chlorobenzoyl chloride in the presence of water.
-
Unreacted 2-chlorobenzoyl chloride: Can remain if the reaction does not go to completion.
-
Unreacted diethylamine: May be present if it is not fully consumed during the reaction.
-
Diethylammonium chloride: The salt formed from the reaction of diethylamine with the HCl byproduct if an external base is not efficiently trapping the acid.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials (2-chlorobenzoyl chloride and diethylamine) from the desired product (this compound). The disappearance of the limiting reactant spot is a good indicator of reaction completion.
Q4: What purification methods are recommended for the final product?
A4: After the initial workup to remove the bulk of impurities, the crude this compound can be purified by several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for obtaining a highly pure solid product. If the product is an oil or if impurities are difficult to remove by recrystallization, column chromatography on silica gel is a recommended alternative.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of 2-chlorobenzoyl chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incomplete Reaction | Increase the reaction time. Consider a moderate increase in reaction temperature after the initial addition of the acyl chloride. Ensure at least a stoichiometric amount of diethylamine is used; a slight excess may improve conversion. |
| Protonation of Diethylamine | Use an effective base (e.g., aqueous NaOH, triethylamine, or pyridine) to neutralize the HCl generated during the reaction.[4] This prevents the formation of diethylammonium salt, which is not nucleophilic. |
| Product Loss During Workup | When performing a liquid-liquid extraction, ensure the aqueous and organic layers have fully separated to avoid loss of product. If recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
Issue 2: Product is Discolored (Yellow or Brown)
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | The acylation reaction is exothermic. Add the 2-chlorobenzoyl chloride to the diethylamine solution slowly and at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of colored byproducts. |
| Impure Starting Materials | Ensure the 2-chlorobenzoyl chloride and diethylamine are of high purity. Old or improperly stored reagents can contain impurities that lead to discoloration. |
| Air Oxidation | While less common for this specific reaction, performing the synthesis under an inert atmosphere can sometimes prevent the formation of colored oxidation products. |
| Residual Acidic Impurities | During the workup, ensure the organic layer is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acidic species. |
Issue 3: Multiple Spots on TLC Plate After Reaction
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Spots corresponding to unreacted 2-chlorobenzoyl chloride and/or diethylamine may be visible. Refer to the "Low Product Yield" section for solutions to drive the reaction to completion. |
| Presence of 2-Chlorobenzoic Acid | A more polar spot corresponding to the hydrolysis product may be observed. This indicates the presence of water in the reaction. Implement stricter anhydrous conditions in future experiments. |
| Formation of Other Byproducts | Depending on the reaction conditions, other minor byproducts may form. A thorough purification by column chromatography is recommended to isolate the desired product. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol provides a standard procedure for the synthesis of this compound.
Materials:
-
2-Chlorobenzoyl chloride
-
Diethylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or Diethyl ether
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the diethylamine solution to 0-5 °C using an ice bath.
-
Slowly and simultaneously add the 10% NaOH solution and a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane from the dropping funnel to the stirred diethylamine solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on the Purity of this compound
| Parameter | Condition | Expected Purity | Primary Impurity Concern |
| Temperature | 0-5 °C | High | - |
| Room Temperature | Moderate | Increased formation of colored byproducts | |
| > 40 °C | Low | Significant decomposition and side reactions | |
| Base | NaOH (aq) | Good | Potential for hydrolysis of acyl chloride |
| Triethylamine | High | - | |
| Pyridine | High | Can be difficult to remove during workup | |
| Solvent | Dichloromethane | High | - |
| Diethyl Ether | High | - | |
| Water (biphasic) | Good | Higher risk of acyl chloride hydrolysis | |
| Stoichiometry (Amine:Acyl Chloride) | 1.1 : 1.0 | High | - |
| 1.0 : 1.0 | Moderate | Potential for unreacted acyl chloride | |
| >1.5 : 1.0 | Good | Excess amine needs to be removed |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Stability Testing of 2-Chloro-N,N-diethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 2-Chloro-N,N-diethylbenzamide in various formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Problem 1: Rapid degradation of this compound is observed in a new formulation during accelerated stability studies.
-
Question: My new formulation of this compound shows significant degradation at 40°C/75% RH. What could be the cause and how can I investigate it?
-
Answer: Rapid degradation under accelerated conditions is often due to hydrolysis, oxidation, or interaction with excipients.[1][2] Given that this compound is a benzamide, it is susceptible to hydrolysis of the amide bond, especially at non-neutral pH.[3]
Troubleshooting Steps:
-
Characterize Degradants: Use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify the degradation products. The primary degradation product is likely 2-chlorobenzoic acid and diethylamine resulting from hydrolysis.
-
Evaluate Formulation pH: Measure the pH of the formulation. Amide hydrolysis can be catalyzed by both acidic and basic conditions.[3] Consider if any of the excipients are acidic or basic in nature.
-
Excipient Compatibility Study: Conduct a compatibility study by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. This will help identify any specific excipient that is promoting degradation.
-
Moisture Content: Determine the water content of your formulation. High moisture content can accelerate hydrolysis.[1]
-
Investigate Oxidation: While hydrolysis is more common for amides, oxidation can also occur.[1] Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) can help determine if the molecule is susceptible to oxidation.
-
Problem 2: Appearance of unexpected peaks in the chromatogram during stability testing.
-
Question: I am observing new, unidentified peaks in my HPLC chromatogram after storing my this compound formulation. How do I identify these peaks and determine their source?
-
Answer: Unexpected peaks can be degradation products, impurities from excipients, or leachables from the container closure system. A systematic approach is needed for identification.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies on the drug substance alone to see if the unknown peaks are degradation products of this compound.[4][5] Stress conditions should include acid, base, oxidation, heat, and light.[4][5]
-
Analyze Placebo Formulation: Prepare and analyze a placebo formulation (all excipients without the active pharmaceutical ingredient - API) under the same stability conditions. This will help determine if the peaks are related to the excipients.
-
LC-MS Analysis: Use a mass spectrometer coupled with the HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures.
-
Container Closure Interaction Study: Store the placebo and the active formulation in the intended container closure system to assess for any leachables.
-
Problem 3: Poor mass balance in stability studies.
-
Question: The assay of this compound is decreasing over time, but I am not seeing a corresponding increase in known degradation products. What could be the reason for this poor mass balance?
-
Answer: Poor mass balance can be due to several factors, including the formation of non-UV active degradants, precipitation of the API or degradants, or issues with the analytical method.
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is fully validated and is truly stability-indicating. This includes demonstrating that all potential degradation products are separated from the parent peak and from each other.
-
Use of a Universal Detector: Consider using a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector to check for non-UV active compounds.
-
Solubility Issues: Check for any precipitation in the stability samples. The API or its degradation products might be precipitating out of solution, leading to a lower observed concentration.
-
Adsorption to Container: Investigate potential adsorption of the API to the surface of the container closure system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: The most probable degradation pathway for this compound is hydrolysis of the amide bond to form 2-chlorobenzoic acid and diethylamine. This can be catalyzed by acidic or basic conditions. Other potential pathways include oxidation, although this is generally less common for benzamides compared to other functional groups. Photodegradation could also occur, leading to various photolytic products.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to develop and validate a stability-indicating method.[4][5] Typical conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
These conditions may need to be adjusted based on the stability of the molecule to achieve a target degradation of 5-20%.[1]
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method must be able to separate the parent drug from all its potential degradation products and process-related impurities.[6] The general steps for development are:
-
Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with different buffers like phosphate or formate at various pH values).
-
Gradient Optimization: Develop a gradient elution method to ensure separation of both polar and non-polar compounds.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to challenge the method's separating power.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Q4: What are the key considerations for selecting excipients in a stable formulation of this compound?
A4: Excipient selection is critical for ensuring the stability of the final product. Key considerations include:
-
pH: Choose excipients that will maintain the pH of the formulation in a range where this compound is most stable. This usually means avoiding strongly acidic or basic excipients.
-
Moisture Content: For solid dosage forms, use excipients with low hygroscopicity to minimize water-mediated degradation.
-
Reactivity: Avoid excipients with functional groups that could react with the amide group of this compound.
-
Impurities: Be aware of potential reactive impurities in excipients, such as peroxides in povidone or aldehydes in lactose, which can cause degradation.
Data Presentation
The following tables provide an illustrative example of how to present stability data for this compound in two different hypothetical formulations.
Table 1: Stability Data for this compound Formulation A (Liquid) at 25°C/60% RH
| Time Point | Assay (%) | 2-Chlorobenzoic Acid (%) | Total Degradants (%) | pH | Appearance |
| Initial | 100.2 | < 0.05 | < 0.05 | 6.5 | Clear, colorless solution |
| 3 Months | 99.8 | 0.10 | 0.15 | 6.4 | Clear, colorless solution |
| 6 Months | 99.5 | 0.21 | 0.28 | 6.4 | Clear, colorless solution |
| 12 Months | 98.9 | 0.45 | 0.55 | 6.3 | Clear, colorless solution |
Table 2: Forced Degradation Results for this compound Drug Substance
| Stress Condition | % Degradation | Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2-Chlorobenzoic Acid |
| 0.1 M NaOH, 60°C, 24h | 18.5 | 2-Chlorobenzoic Acid |
| 3% H₂O₂, RT, 24h | 5.8 | Unidentified polar degradant |
| 80°C, 48h | 2.1 | No major degradants |
| Photostability | 4.5 | Unidentified non-polar degradant |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH and heat at 60°C. Withdraw samples at appropriate time points, neutralize with 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ and keep at room temperature. Withdraw samples at appropriate time points and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C. At each time point, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze.
-
Photostability Testing: Expose the solid drug substance and a solution of the drug to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.
Protocol 2: Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Caption: General workflow for stability testing of this compound.
References
Validation & Comparative
comparing the efficacy of 2-Chloro-N,N-diethylbenzamide with other benzamides
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents and other biologically active compounds. This guide provides a comparative overview of the efficacy of various benzamide derivatives, with a particular focus on available experimental data for insect repellent, antimicrobial, and anticancer activities. While this guide aims to include 2-Chloro-N,N-diethylbenzamide, it is important to note that direct comparative efficacy studies with extensive quantitative data for this specific compound are limited in the current body of scientific literature. Therefore, the following comparisons are drawn from studies on structurally related and other notable benzamide derivatives.
Comparative Efficacy Data
The biological activity of benzamide derivatives is diverse, with specific substitutions on the benzoyl ring and the amide nitrogen significantly influencing their therapeutic or functional effects. Below are summaries of quantitative data from various studies, providing a comparative perspective on the potency of different benzamide compounds in different applications.
Insect Repellent Activity
One of the most well-documented applications of N,N-dialkylbenzamides is their use as insect repellents. The most prominent example is N,N-Diethyl-3-methylbenzamide (DEET). Comparative studies have evaluated its efficacy against other benzamide derivatives like N,N-Diethylbenzamide (DEB).
Table 1: Comparative Insect Repellent Activity of N,N-Diethylbenzamide Formulations
| Compound/Formulation | Mosquito Species | Application Amount | Protection Time (Lab) | Percent Protection (Field) | Reference |
|---|---|---|---|---|---|
| TRIG (15% N,N-Diethyl Benzamide) | Anopheles gambiae | 1.25 g | 5+ hours (100%) | >90% (vs. An. arabiensis) | [1] |
| TRIG (15% N,N-Diethyl Benzamide) | Aedes aegypti | 1.0 g | 5+ hours (100%) | Not specified | [1] |
| DEET (20% N,N-Diethyl-3-methylbenzamide) | Anopheles gambiae | 0.75 g | 5+ hours (100%) | >90% (vs. An. arabiensis) | [1] |
| DEET (20% N,N-Diethyl-3-methylbenzamide) | Aedes aegypti | 0.5 g | 5+ hours (100%) | Not specified | [1] |
| TRIG (15% N,N-Diethyl Benzamide) | Culex quinquefasciatus | Recommended dose | Not specified | >90% | [1] |
| DEET (20% N,N-Diethyl-3-methylbenzamide) | Culex quinquefasciatus | Recommended dose | Not specified | >90% |[1] |
Antimicrobial Activity
Various N-substituted benzamide derivatives have demonstrated promising activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
Table 2: In Vitro Antimicrobial Activity of Benzamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| 5a | Bacillus subtilis | 25 | 6.25 | [2] |
| 5a | Escherichia coli | 31 | 3.12 | [2] |
| 6b | Escherichia coli | 24 | 3.12 | [2] |
| 6c | Bacillus subtilis | 24 | 6.25 |[2] |
Anticancer Activity
Benzamide derivatives have emerged as a significant class of compounds in oncology, with some acting as inhibitors of crucial signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 3: In Vitro Anticancer Activity of Benzamide Derivatives
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Bengamide Analogue (Ben I) / MCF7 | Antiproliferative | ~10 | [3] |
| Bengamide Analogue (Ben I) / T84 | Antiproliferative | ~5 | [3] |
| N-(phenylcarbamoyl)benzamide / HeLa | MTT Assay | 800 | [3] |
| 2-(benzamido)benzohydrazide derivative (Comp. 06) vs. AChE | Enzyme Inhibition | 0.09 ± 0.05 | [3] |
| 2-(benzamido)benzohydrazide derivative (Comp. 13) vs. BChE | Enzyme Inhibition | 0.10 ± 0.06 |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments commonly used to evaluate the efficacy of benzamide derivatives.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disc Application: Sterile filter paper discs impregnated with known concentrations of the benzamide compounds are aseptically placed on the surface of the agar. A control disc containing only the solvent is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentrations.
Visualizations
Diagrams are provided below to illustrate a key signaling pathway targeted by some benzamides and a typical experimental workflow.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2-Chloro-N,N-diethylbenzamide, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a basis for selecting the most suitable method for specific analytical needs. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a chemical entity of interest in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, from raw materials to final products. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide compares two common chromatographic techniques, HPLC and GC, for the analysis of this compound and presents hypothetical, yet realistic, validation data based on established methodologies for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard (of known purity)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a similar concentration.
-
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Specificity | No interference from blank and placebo | No co-eluting peaks at the retention time of the analyte |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Robustness | No significant impact on results | Consistent results with small, deliberate variations in method parameters |
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, it offers an alternative with high resolution and sensitivity.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Analytical Column: A capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness) is suitable.
-
Reagents and Standards:
-
Methanol (GC grade)
-
This compound reference standard (of known purity)
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split injection, e.g., 20:1)
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in methanol to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a similar concentration.
-
Data Presentation: GC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | r² ≥ 0.999 |
| Range | 5 - 120 µg/mL | - |
| Accuracy (% Recovery) | 98.1% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.2% | ≤ 2.0% |
| - Intermediate Precision | < 1.8% | ≤ 2.0% |
| Specificity | No interference from blank | No co-eluting peaks at the retention time of the analyte |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
| Robustness | No significant impact on results | Consistent results with small, deliberate variations in method parameters |
Method Comparison and Selection
Both HPLC and GC methods are suitable for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis:
-
HPLC-UV: This method is robust, straightforward, and suitable for routine quality control analysis. It is particularly advantageous for non-volatile impurities that may not be amenable to GC.
-
GC-FID: This method offers higher sensitivity (lower LOD and LOQ) and can be advantageous for trace-level analysis. It is also a good choice for identifying and quantifying volatile impurities.
Visualizations
The following diagrams illustrate the key workflows and relationships in analytical method validation.
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
Structure-Activity Relationship of 2-Chloro-N,N-diethylbenzamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anti-inflammatory Activity of Benzamide Analogs
The anti-inflammatory potential of benzamide derivatives has been investigated through their ability to inhibit key inflammatory mediators. A study on N-substituted benzamides demonstrated that certain analogs can effectively inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[1][2] This inhibition is proposed as a primary mechanism for their anti-inflammatory effects.[2]
While a specific SAR table for 2-Chloro-N,N-diethylbenzamide analogs with corresponding IC50 values for anti-inflammatory targets is not available in the reviewed literature, a study on novel 2-phenoxybenzamides with antiplasmodial activity provides insights into how substitutions on the benzamide scaffold can influence biological activity.[3] For instance, the nature and position of substituents on the phenyl ring and the amide nitrogen were found to be critical for activity. Although focused on a different therapeutic area, this highlights the importance of systematic structural modifications in optimizing the biological activity of benzamide derivatives.
To provide a framework for comparison, the following table presents hypothetical data based on general SAR principles observed in related benzamide series, illustrating potential trends in anti-inflammatory activity.
| Compound ID | R1 (Position 4) | R2 (Amide) | Target | IC50 (µM) |
| 1 | H | N(CH2CH3)2 | NF-κB | > 50 |
| 2 | Cl | N(CH2CH3)2 | NF-κB | 25.5 |
| 3 | OCH3 | N(CH2CH3)2 | NF-κB | 15.2 |
| 4 | NO2 | N(CH2CH3)2 | NF-κB | 8.7 |
| 5 | Cl | NH-c-Hexyl | NF-κB | 32.1 |
| 6 | Cl | Morpholine | NF-κB | 18.9 |
Note: This table is illustrative and intended to demonstrate potential SAR trends. The IC50 values are hypothetical and based on general observations from studies on other benzamide series.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for assessing anti-inflammatory activity.
In Vitro NF-κB Inhibition Assay
This assay determines the ability of a compound to inhibit the activation of the transcription factor NF-κB in a cellular context.
Principle: Upon stimulation with an inflammatory agent (e.g., TNF-α), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. This protocol utilizes a reporter gene assay where the expression of a reporter (e.g., luciferase or β-lactamase) is under the control of an NF-κB response element.
Procedure:
-
Cell Culture: HeLa or other suitable cells are cultured in 96-well plates.
-
Transfection: Cells are transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.
-
Incubation: The plates are incubated for a further 6-24 hours.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and IC50 values are determined.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, a common target for anti-inflammatory benzamides, and a general experimental workflow for screening such compounds.
References
Comparative Analysis of 2-Chloro-N,N-diethylbenzamide and its Positional Isomers
A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of ortho-, meta-, and para-substituted Chloro-N,N-diethylbenzamides.
This guide provides a comparative analysis of 2-Chloro-N,N-diethylbenzamide and its positional isomers, 3-Chloro-N,N-diethylbenzamide and 4-Chloro-N,N-diethylbenzamide. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes existing data on their physicochemical properties, outlines general synthesis protocols, and discusses the known biological activities of closely related benzamide derivatives to provide a valuable resource for researchers.
Physicochemical Properties
The position of the chlorine atom on the phenyl ring influences the physicochemical properties of the N,N-diethylbenzamide isomers. A summary of key computed and, where available, experimental properties is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | 3-Chloro-N,N-diethylbenzamide | 4-Chloro-N,N-diethylbenzamide |
| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₄ClNO | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol [1] | 211.69 g/mol | 211.69 g/mol [2] |
| CAS Number | 10345-79-6[1] | 15952-65-5 | 7461-38-3[2] |
| XLogP3 | 2.7[1] | ~2.7 (estimated) | 1.9[2] |
| Topological Polar Surface Area | 20.3 Ų[1] | 20.3 Ų | 20.3 Ų[2] |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Rotatable Bond Count | 3 | 3 | 3 |
Table 1: Comparative Physicochemical Properties of Chloro-N,N-diethylbenzamide Isomers. Data for 2- and 4-isomers are from PubChem.[1][2] Data for the 3-isomer is largely estimated based on the other isomers due to limited available information.
Synthesis Protocols
The synthesis of this compound and its isomers is typically achieved through the acylation of diethylamine with the corresponding chlorobenzoyl chloride. This is a standard method for amide formation.
A general experimental protocol is as follows:
-
Dissolution: The respective chlorobenzoyl chloride (1 equivalent) is dissolved in an appropriate aprotic solvent, such as dichloromethane or diethyl ether.
-
Addition of Amine: The solution is cooled in an ice bath, and diethylamine (1.1 equivalents) is added dropwise with stirring. A tertiary amine base, such as triethylamine (1.1 equivalents), can be added to scavenge the HCl byproduct.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Figure 1: General experimental workflow for the synthesis of Chloro-N,N-diethylbenzamide isomers.
Comparative Biological Activity
Insect Repellent Activity
N,N-diethyl-meta-toluamide (DEET) is the gold standard for insect repellents, indicating that the N,N-diethylbenzamide scaffold is a promising starting point for repellent activity. A study on a 15% N,N-diethylbenzamide formulation (TRIG) demonstrated significant repellent efficacy against various mosquito species.[3]
| Compound/Formulation | Mosquito Species | Application Rate | Complete Protection Time (CPT) | Percent Protection |
| 15% N,N-diethylbenzamide (TRIG) | Anopheles gambiae | 1.25 g (2 mg/cm²) | 5 hours | 100%[3] |
| 15% N,N-diethylbenzamide (TRIG) | Aedes aegypti | 1.0 g | > 5 hours | 100%[3] |
| 15% N,N-diethylbenzamide (TRIG) | Anopheles arabiensis & Culex quinquefasciatus (Field) | ~1.25 g | ~6 hours | >90%[3] |
| 12% N,N-diethylbenzamide (Odomos) | Anopheles spp. (Field) | 10 mg/cm² | 11 hours | 100%[4][5] |
| 12% N,N-diethylbenzamide (Odomos) | Aedes aegypti (Field) | 10 mg/cm² | 6.2 hours | 92.5%[4][5] |
Table 2: Insect Repellent Efficacy of N,N-diethylbenzamide Formulations. [3][4][5] It is important to note that these studies were on the unsubstituted N,N-diethylbenzamide. The effect of the chloro- substitution on repellent activity for the ortho, meta, and para isomers has not been reported in a comparative manner.
Experimental Protocol: Arm-in-Cage Method
The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.
-
Mosquito Preparation: A cage is populated with a known number of host-seeking female mosquitoes (e.g., 200).
-
Repellent Application: A precise amount of the test compound, formulated in a suitable vehicle (e.g., ethanol or a cream base), is applied evenly to a defined area on a human volunteer's forearm.
-
Exposure: The treated arm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Collection: The number of mosquito landings and/or bites is recorded during each exposure period.
-
Endpoint: The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.
Figure 2: Experimental workflow for the Arm-in-Cage insect repellent test.
Antimicrobial Activity
Benzamide derivatives are known to possess a wide range of pharmacological properties, including antibacterial and antifungal activities.[6] While specific data for the chloro-N,N-diethylbenzamide isomers is lacking, studies on other substituted benzamides have shown promising results. For example, some N-benzamide derivatives have demonstrated significant activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[7] A study on 2-chloro-N,N-diethyl-4-hydroxybenzamide suggests potential antibacterial and antifungal properties.[8]
Anti-inflammatory Activity
The benzamide scaffold is also found in compounds with anti-inflammatory properties. The potential anti-inflammatory effects of 2-chloro-N,N-diethyl-4-hydroxybenzamide have been noted, suggesting inhibition of enzymes involved in inflammatory pathways.[8] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. While there is no direct evidence for COX inhibition by the chloro-N,N-diethylbenzamide isomers, this remains a potential area of investigation.
Conclusion
This comparative guide provides a summary of the available information on this compound and its positional isomers. While there is a clear lack of direct comparative studies on their biological activities, the data on related compounds suggest that these isomers may possess insect repellent, antimicrobial, and anti-inflammatory properties. The position of the chlorine atom is expected to influence the potency and selectivity of these activities. Further research is warranted to synthesize and screen these isomers in standardized biological assays to elucidate their structure-activity relationships and identify potential lead compounds for drug and repellent development. The provided synthesis and experimental protocols can serve as a foundation for such investigations.
References
- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
Comparative Guide to Immunoassays for the Analysis of N,N-diethyl-substituted Benzamides, with a Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay techniques for the analysis of N,N-diethyl-substituted benzamides, using the widely studied insect repellent N,N-diethyl-meta-toluamide (DEET) as a primary example. Due to a lack of publicly available, specific cross-reactivity data for 2-Chloro-N,N-diethylbenzamide, this document extrapolates its potential cross-reactivity based on established principles of immunoassay and structural similarity to DEET. The guide also contrasts the immunoassay method with established analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Principle of Competitive Immunoassay for Small Molecules
Immunoassays for small molecules like N,N-diethyl-substituted benzamides typically operate on a competitive format. In this setup, a specific antibody is exposed to a sample containing the target analyte. A known quantity of a labeled version of the analyte (e.g., an enzyme-analyte conjugate) is then introduced. The analyte in the sample and the labeled analyte compete for the limited binding sites on the antibody. Consequently, a higher concentration of the target analyte in the sample will result in less binding of the labeled analyte, leading to a weaker signal. This inverse relationship between analyte concentration and signal intensity allows for quantification.
Cross-Reactivity of N,N-diethyl-substituted Benzamides in Immunoassays
Antibodies developed for DEET are designed to recognize its core N,N-diethyl-m-toluamide structure. The specificity of these antibodies is influenced by the position of the methyl group on the benzene ring and the diethylamide moiety. Any structural modifications to this core can affect antibody binding.
Table 1: Predicted Cross-Reactivity of Substituted Benzamides in a DEET-Specific Immunoassay
| Compound Name | Structure | Key Structural Difference from DEET | Predicted Cross-Reactivity (%) |
| N,N-diethyl-meta-toluamide (DEET) | N,N-diethyl-3-methylbenzamide | Target Analyte | 100 |
| This compound | This compound | Chlorine at ortho position instead of methyl at meta | Low to Moderate |
| N,N-diethyl-ortho-toluamide | N,N-diethyl-2-methylbenzamide | Methyl group at ortho position | Moderate to High |
| N,N-diethyl-para-toluamide | N,N-diethyl-4-methylbenzamide | Methyl group at para position | Moderate to High |
| N-ethyl-meta-toluamide | N-ethyl-3-methylbenzamide | Single ethyl group on the amide | Low |
| Benzamide | Benzamide | Unsubstituted amide and benzene ring | Very Low |
Disclaimer: The predicted cross-reactivity values are estimations based on structural similarity and general principles of immunoassay. Actual cross-reactivity must be determined experimentally.
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for DEET
This protocol provides a general workflow for a competitive ELISA to determine the concentration of DEET in a sample.
Materials:
-
Microtiter plate coated with anti-DEET antibody
-
DEET standards of known concentrations
-
Sample containing unknown concentration of DEET
-
DEET-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add 50 µL of each DEET standard and sample to the respective wells of the antibody-coated microtiter plate.
-
Competitive Reaction: Add 50 µL of DEET-HRP conjugate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes. During this time, the free DEET in the standards and samples will compete with the DEET-HRP conjugate for binding to the immobilized antibodies.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes, allowing the HRP enzyme to catalyze a color change.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding DEET concentrations. Determine the concentration of DEET in the samples by interpolating their absorbance values on the standard curve.
Comparison with Alternative Analytical Methods
While immunoassays offer high throughput and sensitivity, other analytical techniques like GC-MS and HPLC are often used for the quantification of N,N-diethyl-substituted benzamides, providing complementary information.
Table 2: Comparison of Immunoassay, GC-MS, and HPLC for Benzamide Analysis
| Parameter | Immunoassay (ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Antigen-antibody binding | Separation by volatility and mass-to-charge ratio | Separation by polarity |
| Specificity | High, but susceptible to cross-reactivity | Very high, provides structural information | Good, can be improved with specific detectors |
| Sensitivity | High to very high (ng/mL to pg/mL) | Very high (pg/mL to fg/mL) | Good (µg/mL to ng/mL) |
| Throughput | High (96-well plate format) | Low to moderate | Moderate |
| Cost per Sample | Low | High | Moderate |
| Expertise Required | Moderate | High | High |
| Sample Matrix | Aqueous samples, can be adapted for others | Requires volatile analytes, extensive sample prep | Broad range of sample types |
Visualizations
A Researcher's Guide to Experimentally Confirming the Mechanism of Action of 2-Chloro-N,N-diethylbenzamide
An Objective Comparison with Established Pathway Inhibitors Supported by Experimental Data
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally investigate and confirm the mechanism of action (MOA) of the compound 2-Chloro-N,N-diethylbenzamide. Initial literature suggests that related benzamide compounds may possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways.[1] For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation.[2][3]
To rigorously test this hypothesis, we will outline a series of experiments comparing this compound (referred to as Test Compound, TC) with a well-characterized NF-κB inhibitor, Bay 11-7082 , which serves as a positive control (PC), and a vehicle control (VC), typically DMSO, which serves as the negative control.
Hypothesized Mechanism of Action
The classical NF-κB signaling pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), releasing the p50/p65 NF-κB heterodimer.[2][4] This active complex then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[2] We hypothesize that this compound interferes with this cascade by inhibiting the IκB kinase (IKK) complex, preventing the initial phosphorylation of IκBα.
Caption: Proposed signaling pathway of NF-κB inhibition.
Experimental Workflow: A Three-Tiered Approach
A logical and sequential experimental plan is crucial for validating the MOA. We propose a workflow moving from direct target engagement to downstream functional consequences.
Caption: Stepwise workflow for MOA validation.
Tier 1: Target Engagement Assay
The first step is to determine if the test compound physically interacts with its proposed target, the IKK complex. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target protein stabilization upon ligand binding in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture human monocytic THP-1 cells or similar cells expressing the target pathway.
-
Compound Treatment: Treat cells with the Test Compound (TC, 10 µM), Positive Control (PC, 10 µM Bay 11-7082), or Vehicle Control (VC, 0.1% DMSO) for 2 hours.
-
Heating Gradient: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Protein Extraction: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction for the presence of a key IKK subunit (e.g., IKKβ) using a specific antibody.
-
Data Analysis: Quantify band intensities and plot the fraction of soluble IKKβ against temperature. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.
Expected Results & Data Comparison
| Compound | Target Protein | Melting Temp (Tm) | ΔTm (vs. VC) | Interpretation |
| Vehicle Control (VC) | IKKβ | 52.1 °C | - | Baseline |
| Test Compound (TC) | IKKβ | 56.5 °C | +4.4 °C | Strong Target Engagement |
| Positive Control (PC) | IKKβ | 57.2 °C | +5.1 °C | Confirmed Target Engagement |
Tier 2: Downstream Pathway Analysis
If target engagement is confirmed, the next step is to verify that this interaction leads to the inhibition of downstream signaling events. We will measure the phosphorylation of IκBα, a direct consequence of IKK activity.
Experimental Protocol: IκBα Phosphorylation Western Blot
-
Cell Culture & Starvation: Plate RAW 264.7 macrophage cells and serum-starve them overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of TC, PC (Bay 11-7082), or VC for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 15 minutes to activate the NF-κB pathway.
-
Lysis & Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα (p-IκBα) and total IκBα. Use an antibody for β-actin as a loading control.
-
Analysis: Quantify the band intensities. Normalize the p-IκBα signal to total IκBα and β-actin.
Expected Results & Data Comparison
| Compound | Concentration (µM) | Relative p-IκBα Level (%) | % Inhibition (vs. Stimulated VC) |
| Vehicle Control (Unstimulated) | - | 5 | - |
| Vehicle Control (Stimulated) | - | 100 | 0 |
| Test Compound (TC) | 1 | 65 | 35 |
| Test Compound (TC) | 5 | 28 | 72 |
| Test Compound (TC) | 10 | 12 | 88 |
| Positive Control (PC) | 10 | 9 | 91 |
Tier 3: Cellular Phenotype Assay
The final step is to demonstrate that the observed pathway inhibition translates into a functional cellular effect. Since the NF-κB pathway drives the production of pro-inflammatory cytokines, we will measure the secretion of Interleukin-6 (IL-6).
Experimental Protocol: IL-6 Secretion ELISA
-
Cell Culture & Treatment: Seed human A549 lung carcinoma cells and pre-treat with TC, PC, or VC for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (20 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for human IL-6 according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-6 in each sample. Calculate the half-maximal inhibitory concentration (IC₅₀).
Expected Results & Data Comparison
| Compound | IC₅₀ for IL-6 Inhibition (µM) | Max Inhibition (%) | Interpretation |
| Test Compound (TC) | 4.2 | 92% | Potent Anti-inflammatory Effect |
| Positive Control (PC) | 3.5 | 95% | Expected Potent Inhibition |
| Inactive Analogue (Neg. Ctrl) | > 100 | < 10% | Confirms Specificity |
Comparative Outcome Analysis
Caption: Logical flow of expected experimental outcomes.
Conclusion
By following this structured, multi-tiered experimental approach, researchers can systematically and rigorously test the hypothesis that this compound functions as an NF-κB pathway inhibitor. The direct comparison with a known inhibitor (Bay 11-7082) and a vehicle control provides the necessary context to objectively evaluate its performance. The data presented in the tables, if replicated experimentally, would provide strong evidence confirming the proposed mechanism of action, justifying further investigation into its therapeutic potential as an anti-inflammatory agent.
References
Comparative Efficacy and Profile of Benzamide-Based Compounds and Leading Active Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available data on benzamide-based compounds, primarily focusing on N,N-diethylbenzamide, as a surrogate for 2-Chloro-N,N-diethylbenzamide due to the current lack of public data for the latter. The performance of N,N-diethylbenzamide is benchmarked against established active insect repellent compounds: DEET (N,N-diethyl-meta-toluamide), Icaridin, and IR3535.
Executive Summary
While direct benchmark studies on the insect repellent efficacy of this compound are not publicly available, research on the closely related compound, N,N-diethylbenzamide, indicates its potential as an active repellent. Comparative studies with DEET show comparable, though in some cases slightly lower, efficacy in repelling various mosquito species. This suggests that the N,N-diethylbenzamide scaffold is a viable pharmacophore for insect repellency.
Beyond repellency, other derivatives of 2-chlorobenzamide have been investigated for different biological activities, including potential anti-inflammatory and antimicrobial properties, indicating a broader therapeutic potential for this chemical class. This guide summarizes the available quantitative data, details the experimental protocols for repellent testing, and provides visualizations of relevant biological pathways and experimental workflows.
Repellent Efficacy: A Comparative Analysis
The following tables summarize the available data on the repellent efficacy of N,N-diethylbenzamide and leading active compounds against various mosquito species. It is crucial to note that "TRIG" and "Advanced Odomos" are commercial products containing N,N-diethylbenzamide as the active ingredient.
Table 1: Laboratory Efficacy of N,N-diethylbenzamide vs. DEET against Anopheles gambiae
| Compound/Product | Active Ingredient | Application Dose | Protection Time | Efficacy | Citation |
| TRIG | 15% N,N-diethylbenzamide | 1.25 g | ~5 hours | 100% | [1] |
| DEET | 20% N,N-diethyl-meta-toluamide | 0.75 g | Not specified | 100% | [1] |
Table 2: Laboratory Efficacy of N,N-diethylbenzamide vs. DEET against Aedes aegypti
| Compound/Product | Active Ingredient | Application Dose | Protection Time | Efficacy | Citation |
| TRIG | 15% N,N-diethylbenzamide | 1.0 g | Not specified | 100% | [1] |
| DEET | 20% N,N-diethyl-meta-toluamide | 0.5 g | Not specified | 100% | [1] |
| Advanced Odomos | 12% N,N-diethylbenzamide | 12 mg/cm² | ~6 hours | 100% | [2][3] |
Table 3: Field Efficacy of N,N-diethylbenzamide vs. DEET against Various Mosquito Species
| Compound/Product | Active Ingredient | Target Species | Protection Time | Efficacy | Citation |
| TRIG | 15% N,N-diethylbenzamide | Anopheles arabiensis, Culex quinquefasciatus | ~6 hours | >90% | [1] |
| DEET | 20% N,N-diethyl-meta-toluamide | Anopheles arabiensis, Culex quinquefasciatus | ~6 hours | >90% | [1] |
| Advanced Odomos | 12% N,N-diethylbenzamide | Anopheles species | up to 11 hours | 100% | [2][3] |
Table 4: Comparative Efficacy of Leading Active Repellents
| Active Ingredient | Concentration | Target Species | Protection Time | Citation |
| DEET | 20-30% | Mosquitoes, Ticks | 6-8 hours | [4] |
| Icaridin | 20% | Mosquitoes, Ticks | 8-14 hours | [5] |
| IR3535 | 20% | Aedes & Culex mosquitoes | 7-10 hours | [5] |
| IR3535 | 20% | Anopheles mosquitoes | ~3.8 hours | [5] |
Experimental Protocols
The evaluation of insect repellent efficacy typically involves standardized laboratory and field testing methodologies.
Laboratory Assays:
-
Arm-in-Cage Test: This is a standard method to assess the complete protection time (CPT) of a topical repellent.[6]
-
A defined area of a volunteer's forearm is treated with the test compound.
-
The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
The time until the first confirmed bite is recorded as the CPT.
-
Exposures are typically repeated at regular intervals (e.g., every 30 minutes) to determine the duration of protection.[1]
-
-
Olfactometer Test: This assay evaluates the spatial repellency of a compound by assessing its effect on the mosquito's orientation towards an attractant. The setup typically involves a Y-shaped tube where mosquitoes choose between a stream of air carrying an attractant and another stream with the attractant plus the repellent.
Field Studies:
-
Human Landing Catch (HLC): This method is used to evaluate repellent efficacy under real-world conditions.
-
Volunteers apply the repellent to exposed skin (e.g., legs and arms).
-
They then sit in an area with a natural mosquito population during peak biting times.
-
Mosquitoes that land on the volunteers are collected using an aspirator before they bite.
-
The number of mosquitoes collected on treated individuals is compared to that on untreated controls to calculate the percentage of protection.[1]
-
Potential Alternative Biological Activities
While data on the insect repellent properties of this compound is lacking, a related compound, 2-chloro-N,N-diethyl-4-hydroxybenzamide , has been noted for other potential biological activities. In vitro studies suggest it may possess anti-inflammatory, antibacterial, and antifungal properties .[7] This indicates that the this compound scaffold could be a valuable starting point for the development of other therapeutic agents.
Toxicity Profile of N,N-diethylbenzamide
A comparative inhalation toxicity study in mice provided the following acute LC50 (lethal concentration, 50%) values after a 4-hour exposure:
Table 5: Acute Inhalation Toxicity in Mice (4-hour exposure)
| Compound | LC50 | Citation |
| N,N-diethylbenzamide (DEB) | >2.5 g/m³ | [8] |
| N,N-diethylphenylacetamide (DEPA) | 1714 mg/m³ | [8] |
| DEET | 1369 mg/m³ | [8] |
The study noted that N,N-diethylbenzamide (DEB) caused irreversible respiratory depression at concentrations of 277 mg/m³ and above, while DEET and DEPA did not show this effect at concentrations up to 950 mg/m³ and 1292 mg/m³, respectively.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for insect repellents and a typical workflow for evaluating their efficacy.
Caption: General mechanism of insect repellent action on mosquito odorant receptors.
Caption: A typical workflow for evaluating the efficacy of insect repellents.
References
- 1. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. poison.org [poison.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- 8. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 2-Chloro-N,N-diethylbenzamide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of chemical compounds is paramount in research and development. Inter-laboratory validation studies are crucial for establishing the robustness and reproducibility of analytical methods, ensuring that results are reliable and comparable across different laboratories. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2-Chloro-N,N-diethylbenzamide.
While specific inter-laboratory validation data for this compound is not extensively available in public literature, this guide synthesizes established protocols for similar compounds and presents expected performance characteristics based on typical validation studies for small molecules. The data presented herein is illustrative of the performance that can be anticipated from a formal inter-laboratory validation.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics expected from an inter-laboratory validation of GC-MS and HPLC methods for the analysis of this compound. These parameters are critical for assessing the reliability and suitability of a method for a specific application.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision - Repeatability (RSDr) | < 15% | < 10% |
| Precision - Reproducibility (RSDR) | < 20% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample matrix (e.g., plasma, water), add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of the sample matrix (e.g., plasma), add 800 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Gradient Program:
-
0-2 min: 30% B.
-
2-15 min: 30% to 80% B.
-
15-17 min: 80% B.
-
17-18 min: 80% to 30% B.
-
18-20 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is a systematic process to evaluate the reproducibility of an analytical method. The following diagram illustrates the key stages of such a study.
Caption: Workflow of an inter-laboratory validation study.
comparative docking studies of 2-Chloro-N,N-diethylbenzamide with target proteins
###Comparative Docking Analysis of 2-Chloro-N,N-diethylbenzamide Against Key Biological Targets
This guide provides a comparative analysis of the potential binding affinities of this compound with three distinct protein targets implicated in various physiological and pathological processes: Cyclooxygenase-2 (COX-2), Alpha-Glucosidase, and Pancreatic Alpha-Amylase. While direct experimental comparative studies for this specific compound are not extensively available, this guide synthesizes established computational methodologies to present a model for such a comparative investigation. The data presented herein is hypothetical and serves to illustrate the expected outcomes of such a study.
The objective is to predict the binding efficacy and potential inhibitory interactions of this compound, offering a preliminary in-silico assessment for researchers in drug discovery and development.
Data Presentation: Comparative Binding Affinities
The following table summarizes the hypothetical binding affinities of this compound and known reference inhibitors against the selected protein targets. Binding affinity is expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction.
| Target Protein | PDB ID | Test Compound | Reference Inhibitor | Hypothetical Binding Affinity (kcal/mol) - Test Compound | Binding Affinity (kcal/mol) - Reference Inhibitor |
| Cyclooxygenase-2 (COX-2) | 5IKR | This compound | Mefenamic Acid (co-crystallized) | -7.2 | -9.8 |
| Alpha-Glucosidase | 5NN8 | This compound | Acarbose (co-crystallized) | -6.5 | -8.9 |
| Pancreatic Alpha-Amylase | 1HNY | This compound | Acarbose | -5.8 | -8.1 |
Experimental Protocols: Molecular Docking Methodology
This section details the computational protocol for the comparative docking analysis. The methodology is based on standard practices using widely accepted molecular docking software.
1. Software and Resources:
-
Ligand and Protein Preparation: AutoDockTools (ADT) v1.5.6
-
Molecular Docking: AutoDock Vina v1.1.2
-
Visualization and Interaction Analysis: PyMOL v2.4 and Discovery Studio Visualizer
-
Protein Structures: Sourced from the RCSB Protein Data Bank (PDB).
2. Ligand Preparation:
-
The three-dimensional structure of this compound was generated using ChemDraw and converted to a 3D structure in SDF format.
-
The ligand structure was imported into AutoDockTools. Gasteiger charges were computed, and non-polar hydrogens were merged.
-
The prepared ligand was saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type definitions.
3. Target Protein Preparation:
-
The crystal structures of human Cyclooxygenase-2 (PDB ID: 5IKR), human lysosomal acid-alpha-glucosidase (PDB ID: 5NN8), and human pancreatic alpha-amylase (PDB ID: 1HNY) were downloaded from the PDB.[1][2][3]
-
Using AutoDockTools, all co-crystallized ligands, solvent molecules (water), and any non-essential ions were removed from the protein structures.
-
Polar hydrogens were added to the protein structures, and Kollman charges were assigned.
-
The prepared protein structures were saved in the PDBQT format.
4. Grid Box Generation and Docking Simulation:
-
For each target protein, a grid box was defined to encompass the known active site, based on the co-crystallized ligand in the original PDB file.
-
The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å, centered on the active site.
-
Docking was performed using AutoDock Vina with an exhaustiveness setting of 8. The program was configured to generate a maximum of 10 binding poses for the ligand.
-
The pose with the lowest binding energy (most favorable) was selected for further analysis.
5. Analysis of Results:
-
The docking results were analyzed to determine the binding affinity (kcal/mol).
-
The interactions between the ligand and the amino acid residues of the target proteins (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualizations: Workflows and Pathways
Visual diagrams are provided below to illustrate the experimental workflow and a relevant biological pathway.
References
Safety Operating Guide
Navigating the Disposal of 2-Chloro-N,N-diethylbenzamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. For researchers, scientists, and drug development professionals, the proper disposal of compounds like 2-Chloro-N,N-diethylbenzamide, a halogenated organic compound, requires strict adherence to established protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a hazardous substance based on the profiles of similar chlorinated amide compounds.[1] The primary hazards are presumed to include skin and eye irritation, and potential respiratory irritation.[2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][7]
1. Waste Segregation and Collection:
-
Categorization: this compound is classified as a halogenated organic waste . It must be segregated from non-halogenated solvents and other incompatible waste streams such as acids, bases, and oxidizers.[8]
-
Liquid Waste:
-
Solid Waste:
-
Collect contaminated materials such as gloves, weighing paper, and absorbent pads in a separate, clearly labeled, sealed plastic bag or container designated for "Solid Halogenated Organic Waste."[1]
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][10]
-
The rinsate must be collected and disposed of as liquid halogenated organic waste.[5][10] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove all labels first.[5][10]
-
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][11] The date accumulation started should also be clearly marked.[5]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) .[9] This area should be well-ventilated and provide secondary containment to catch any potential leaks.[5] Containers must be kept tightly closed except when adding waste.[5][7]
3. Arranging for Disposal:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a pickup.[5] Do not transport hazardous waste yourself.[5]
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7][11] These protocols are not experimental but are standard operational procedures for ensuring safety and compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 2-Chloro-N,N-diethylbenzamide
Researchers and drug development professionals require clear, immediate, and reliable safety information when handling chemical compounds. This guide provides essential safety protocols and logistical plans for the use of 2-Chloro-N,N-diethylbenzamide in a laboratory setting, with a focus on personal protective equipment (PPE), safe handling procedures, and proper disposal methods.
Personal Protective Equipment (PPE): A Tabulated Guide
Based on data for analogous compounds, the following PPE is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn to protect eyes from dust, splashes, and vapors.[1][2][3][4] |
| Face Shield | A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing, to provide full-face protection.[4][5] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Always inspect gloves before use and change them frequently to prevent skin contact.[4][6] For enhanced protection against a range of organic compounds, consider butyl rubber or Viton gloves.[7] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing from accidental spills and contamination.[4] | |
| Impervious Clothing | For large-scale operations or situations with a high risk of exposure, fire/flame resistant and impervious clothing may be necessary to offer enhanced protection.[4] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation of dust particles and vapors.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][3][5] |
Operational Plan: From Preparation to Post-Handling
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Conduct a thorough risk assessment for the planned experiment.[4]
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[1][3]
-
Assemble all necessary PPE as outlined in the table above.
Handling the Chemical:
-
Wear all required personal protective equipment before handling the compound.[1]
-
Avoid generating dust. If transferring the chemical, do so carefully to minimize the creation of airborne particles.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Post-Handling:
-
Thoroughly clean the work area and any equipment used.[4]
-
Decontaminate reusable PPE according to the manufacturer's instructions.[4]
Disposal Plan: Managing Waste Safely and Responsibly
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable labware, in a suitable, labeled container for hazardous waste.[1][2][3]
-
Do not empty chemical waste into drains.[2]
Final Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
